Technical Documentation Center

7-fluoro-1-methyl-1H-indole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-fluoro-1-methyl-1H-indole-3-carboxylic acid
  • CAS: 126921-18-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applicat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. Given the limited direct literature on this specific molecule, this document synthesizes data from closely related analogs and foundational chemical principles to offer a robust and insightful resource.

Introduction and Molecular Overview

7-fluoro-1-methyl-1H-indole-3-carboxylic acid belongs to the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core indole scaffold is a common motif in pharmacologically active molecules. The strategic placement of a fluorine atom at the 7-position and a methyl group on the indole nitrogen (N1) is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile.

The fluorine atom, being the most electronegative element, can significantly alter the acidity of the carboxylic acid and the electron density of the indole ring system. The N-methylation prevents the formation of hydrogen bond donors at this position, which can impact receptor binding and solubility.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, inferred from related structures such as 7-fluoro-1H-indole-3-carboxylic acid and 1-methyl-1H-indole-3-carboxylic acid.

PropertyPredicted ValueRationale / Comparative Data
Molecular Formula C₁₀H₈FNO₂Based on chemical structure
Molecular Weight 193.17 g/mol Calculated from the molecular formula[2]
Appearance Off-white to pale yellow solidTypical for indole carboxylic acids
Melting Point >200 °C (with decomposition)Indole-3-carboxylic acids often have high melting points
pKa ~3.5 - 4.5The electron-withdrawing fluorine is expected to increase acidity compared to the non-fluorinated analog.
LogP ~2.5 - 3.0N-methylation increases lipophilicity compared to the N-H analog.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Common for this class of compounds.

Synthesis and Purification

A plausible synthetic route to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid involves a multi-step process starting from a suitable fluorinated aniline derivative. The following proposed workflow is based on established indole synthesis methodologies.

Proposed Synthetic Workflow

A 2-Fluoro-6-nitrotoluene B 2-Fluoro-6-nitrobenzaldehyde A->B Oxidation C Ethyl 2-(2-fluoro-6-nitrophenyl)acetate B->C Darzens Condensation D Ethyl 7-fluoro-1H-indole-3-carboxylate C->D Reductive Cyclization (e.g., Fe/AcOH) E Ethyl 7-fluoro-1-methyl-1H-indole-3-carboxylate D->E N-Methylation (e.g., MeI, NaH) F 7-fluoro-1-methyl-1H-indole-3-carboxylic acid E->F Saponification (e.g., NaOH, H₂O/EtOH)

Caption: Proposed synthetic pathway for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 7-fluoro-1H-indole-3-carboxylate (D)

This intermediate can be synthesized via a Fischer indole synthesis from 3-fluorophenylhydrazine and ethyl pyruvate or through a Reissert indole synthesis.

Step 2: N-Methylation to form Ethyl 7-fluoro-1-methyl-1H-indole-3-carboxylate (E)

  • To a solution of Ethyl 7-fluoro-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours and monitor by TLC.

  • Upon completion, quench the reaction with ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Saponification to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (F)

  • Dissolve the purified ethyl ester (E) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

The structural identity and purity of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid would be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR (in DMSO-d₆)- Carboxylic acid proton (singlet, ~12.0 ppm) - Aromatic protons on the indole ring (multiplets, 7.0-8.0 ppm) with characteristic splitting due to fluorine coupling. - N-methyl protons (singlet, ~3.8 ppm)
¹³C NMR (in DMSO-d₆)- Carboxylic acid carbonyl carbon (~165 ppm) - Aromatic carbons (100-140 ppm) with characteristic C-F coupling constants. - N-methyl carbon (~33 ppm)
¹⁹F NMR (in DMSO-d₆)- A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) - C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹) - C-F stretch (~1000-1400 cm⁻¹)
Mass Spectrometry (MS) - [M-H]⁻ ion in negative mode ESI. - [M+H]⁺ ion in positive mode ESI.

Reactivity and Chemical Behavior

The reactivity of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid is primarily dictated by the carboxylic acid functionality and the indole nucleus.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations to form various derivatives such as esters, amides, and acid chlorides. These reactions typically proceed via activation of the carboxylic acid, for example, with thionyl chloride or a carbodiimide coupling agent.[3]

A 7-fluoro-1-methyl-1H-indole-3-carboxylic acid B Ester Derivative A->B R-OH, H⁺ C Amide Derivative A->C R₂NH, Coupling Agent D Acid Chloride Derivative A->D SOCl₂

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Indole Nucleus

The indole ring is generally susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is blocked. The presence of the electron-withdrawing fluorine at C7 will deactivate the benzene portion of the indole ring towards electrophilic attack.

Potential Applications and Biological Activity

Indole-3-carboxylic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.

Potential areas of investigation for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid and its derivatives include:

  • Antiviral Agents: Some fluorinated indole derivatives have shown promise as antiviral compounds.[1]

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology.[5]

  • Plant Growth Regulators: Indole-3-acetic acid is a natural plant hormone, and its derivatives can exhibit plant growth-regulating activities.[6]

Safety and Handling

As with any research chemical, 7-fluoro-1-methyl-1H-indole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Material Safety Data Sheet (MSDS) for structurally related compounds, such as 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid, which is stated to be not a hazardous substance or mixture.[7]

Conclusion

7-fluoro-1-methyl-1H-indole-3-carboxylic acid is a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, based on the established chemistry of related indole derivatives. Further experimental investigation is warranted to fully elucidate the unique characteristics of this compound.

References

  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1H-Indole-3-carboxylic acid,7-fluoro-,methyl ester. Retrieved from [Link]

  • Furuya, T., Yagi, S., Yamazaki, S., Haraguchi, T., Mahesha, N., & Belakavadi, K. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Special Steel. (n.d.). 1.4313, X3CrNiMo13-4, AISI 415, F6NM, S41500. Retrieved from [Link]

  • Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Otai Special Steel. (n.d.). 1.4313 X3CrNiMo13-4 Martensitic Stainless Steel. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

  • VIRGAMET. (n.d.). 1.4313, F6NM, AISI 415 - stainless steel. Retrieved from [Link]

  • Total Materia. (n.d.). GX 4 CrNiMo 13-4 (DIN): Properties, Composition, and Best Uses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]-. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Welding Alloys. (n.d.). CHROMECORE M 13 4-G. Retrieved from [Link]

Sources

Exploratory

structure-activity relationship of fluorinated indole-3-carboxylic acids

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Indole-3-Carboxylic Acids Authored by Gemini, Senior Application Scientist Abstract The indole nucleus is a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Indole-3-Carboxylic Acids

Authored by Gemini, Senior Application Scientist

Abstract

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine into the indole-3-carboxylic acid framework offers a powerful method to modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, synthesizing data from diverse therapeutic areas. We will explore the causal effects of fluorine substitution on molecular properties such as lipophilicity, metabolic stability, and acidity, and how these changes translate into altered biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of fluorinated indole-3-carboxylic acids.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic profile.[2] Unlike other halogens, fluorine is the most electronegative element, yet its van der Waals radius is similar to that of a hydrogen atom.[3] This unique combination allows fluorine to act as a "super-hydrogen," profoundly influencing a molecule's properties without introducing significant steric bulk.[1]

Key effects of fluorination relevant to the indole-3-carboxylic acid scaffold include:

  • Modulation of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[4][5] This effect is critical for reaching intracellular targets.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5][6]

  • Alteration of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as the one on the carboxylic acid group.[7] This influences the ionization state of the molecule at physiological pH, affecting solubility, receptor binding, and cell permeability.

  • Conformational Control and Binding Interactions: Fluorine can engage in unique, non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to target proteins.[3][4] It can also influence the conformational preferences of the molecule.

The following diagram illustrates the key physicochemical consequences of incorporating fluorine into a lead compound.

G cluster_0 Fluorine Incorporation cluster_1 Physicochemical Effects cluster_2 Pharmacological Outcomes A Strategic Fluorination of Indole-3-Carboxylic Acid B Increased Lipophilicity (LogP / LogD) A->B C Blocked Metabolic Sites (Increased Half-life) A->C D Lowered pKa (Altered Ionization) A->D E New Binding Interactions (H-bonds, Dipoles) A->E F Enhanced Bioavailability & Membrane Permeation B->F C->F D->F G Improved Potency & Target Affinity E->G H Modified Selectivity F->H G->H

Caption: Impact of Fluorination on Drug Properties.

Core Structure-Activity Relationships

The biological activity of fluorinated indole-3-carboxylic acids is determined by the position and number of fluorine substituents on the indole ring, as well as modifications to the carboxylic acid side chain.

Influence of Fluorine Substitution on the Indole Ring

The indole ring has several positions (N1, C2, C3, C4, C5, C6, C7) where substituents can be placed. Fluorination at the C4, C5, C6, and C7 positions of the benzene portion of the indole ring is most common.

  • Position 4: Substitution at the 4-position can have a profound impact on activity. For example, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) was synthesized as a fluorinated auxin analog.[8][9] It demonstrated strong root formation-promoting activity, even greater than some established auxins, highlighting the positive influence of the electron-withdrawing CF3 group at this position for this specific biological function.[8][9]

  • Position 5: 5-Fluoro-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents.[5] The fluorine atom at this position enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block for drugs targeting cancer and neurological disorders.[5] The electron-withdrawing effect of fluorine at C5 also influences the electron distribution of the entire indole system.[5]

  • Position 6: In the context of cannabinoid CB1 receptor agonists, a 6-fluoro substitution on an indole-3-carboxamide scaffold was found to be beneficial for potency.[10]

  • Position 7: In a series of antiviral compounds targeting HIV-1, fluorinated indole derivatives with a carboxamide group at C-7 showed extraordinary potency, with EC50 values in the picomolar range.[4]

Influence of the Carboxylic Acid Moiety and its Analogs

The carboxylic acid group at the C3 position is a critical pharmacophore, often responsible for key binding interactions with target proteins, such as forming hydrogen bonds with arginine and serine residues in the auxin receptor TIR1.[11][12]

  • Carboxylic Acid vs. Bioisosteres: While the carboxylic acid is crucial, it can lead to poor pharmacokinetic properties due to its charge at physiological pH. Replacing it with bioisosteres (e.g., tetrazoles, amides, esters) is a common strategy. In the development of antihypertensive agents targeting the angiotensin II receptor, indole-3-carboxylic acid derivatives demonstrated high nanomolar affinity, comparable to the drug losartan.[13]

  • Chain Length and Flexibility: In the design of auxin mimic herbicides, the length and composition of the chain connecting the indole core to the carboxylic acid are critical. Structure-activity relationship studies revealed that altering the alkyl chain length significantly impacts inhibitory activity on plant roots and shoots.[14]

Biological Activities and Therapeutic Applications

Fluorinated indole-3-carboxylic acids and their derivatives exhibit a wide spectrum of biological activities, making them promising candidates for drug development in multiple therapeutic areas.[6]

Antiviral Activity

Fluorinated indole-carboxamides have shown potent activity against HIV-1. A study of 7-substituted carboxamide-4-fluoroindole derivatives identified compounds with picomolar efficacy.[4] The SAR in this series revealed that specific heteroaryl-carboxamide groups at C-7 were critical for this high level of activity.[4]

Anti-inflammatory and Anticancer Activity

Indole derivatives are known to possess anti-inflammatory properties.[1] Fluorination can enhance this efficacy. In the realm of oncology, indole-3-carboxaldehyde derivatives (a synthetic precursor to the carboxylic acids) are evaluated for their anti-proliferative activity using metrics like the half-maximal inhibitory concentration (IC50).[15] Furthermore, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[16]

Plant Growth Regulation and Herbicidal Activity

Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that regulates plant growth.[11][12] Synthetic analogs, including fluorinated indole-3-carboxylic acid derivatives, are developed as herbicides. These compounds act as mimics of IAA, binding to the TIR1 receptor and disrupting normal growth processes, ultimately leading to weed death.[11][12][17]

The table below summarizes the biological activity of selected fluorinated indole derivatives.

Compound ClassFluorine PositionTarget/ApplicationKey SAR FindingPotency (Example)Reference
Indole-7-carboxamides4-FluoroHIV-1 AntiviralHeteroaryl-carboxamide at C-7 is critical for high potency.EC50 = 0.0058 nM[4]
Indole-3-acetic acid analogs4-TrifluoromethylAuxin / Plant Growth4-CF3 group enhances root formation activity.1.5x higher than IBA[8][9]
Indole-3-carboxylic acid derivs.VariousBcl-2/Mcl-1 Inhibition (Anticancer)Indole-3-carboxylic acid scaffold serves as a base for dual inhibitors.Ki = 72 nM (for Mcl-1)[16]
Indole-3-carboxylic acid derivs.VariousAngiotensin II Receptor (Antihypertensive)High nanomolar affinity comparable to losartan.Lowers BP by 48 mmHg[13]
α-alkyl indole-3-acetic acidsVariousTIR1 Antagonist (Herbicide)Longer alkyl chains do not improve inhibitory activity.96% root inhibition[12][14][18]

Experimental Protocols: Synthesis and Evaluation

A self-validating research program requires robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of these compounds.

General Synthetic Workflow

The synthesis of fluorinated indole-3-carboxylic acids often starts from a correspondingly fluorinated aniline or nitrobenzene derivative, followed by construction of the indole ring and subsequent elaboration of the C3-side chain. One common approach is the Friedel-Crafts fluoroacetylation of an indole to install a fluorinated ketone, which can then be converted to the carboxylic acid.[19]

Caption: Generalized Synthetic Workflow.

Representative Protocol: Synthesis of Indole-3-Carboxylic Acid Derivatives [20][21][22]

  • Activation of Carboxylic Acid: Dissolve Indole-3-carboxylic acid (1 equivalent) in a suitable solvent like chloroform or DMF. Add a coupling agent such as HBTU (1.1 eq.) and HOBt (1.1 eq.), or alternatively, a carbodiimide like DIPC.

  • Amine Coupling: Cool the reaction mixture to 0°C. Add a base, such as triethylamine or N-methylmorpholine (NMM), followed by the desired amine or amino acid methyl ester hydrochloride (1 eq.).

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final indole-3-carboxamide or peptide conjugate.

Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the anticancer potential of newly synthesized compounds, a standard cytotoxicity assay is performed to determine the IC50 value. The MTT assay is a widely used colorimetric method for this purpose.[15]

Protocol: MTT Assay for Cell Viability [15]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated indole-3-carboxylic acids) in the cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Outlook

The strategic fluorination of the indole-3-carboxylic acid scaffold is a proven and highly effective approach in modern drug discovery and agrochemical development. The ability of fluorine to fine-tune key physicochemical properties—lipophilicity, metabolic stability, and electronic character—provides a rational basis for optimizing lead compounds.[7] SAR studies have consistently shown that the position of the fluorine atom is critical and its effects are context-dependent, varying with the biological target.

Future research will likely focus on more sophisticated fluorination strategies, including the use of novel fluorine-containing motifs and late-stage fluorination techniques that allow for the rapid diversification of compound libraries.[23] As our understanding of the subtle interplay between fluorination and biological systems deepens, the rational design of next-generation fluorinated indole-3-carboxylic acids will continue to yield potent and selective modulators of disease-relevant targets.

References

  • Fluorine-containing indoles: Synthesis and biological activity. (2018). Russian Chemical Bulletin, 67(5), 757-789.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). RSC Advances. Available at: [Link]

  • Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. (n.d.). ProQuest. Available at: [Link]

  • A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. (2014). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. (2008). Semantic Scholar. Available at: [Link]

  • Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers in Chemistry. Available at: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Authorea.
  • Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. (2013). Durham e-Theses. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. Available at: [Link]

  • Case studies of fluorine in drug discovery | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC. (2022). Frontiers in Chemistry. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.). Molecules. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2023). RSC Publishing. Available at: [Link]

  • Integrating structure–activity relationships,... (n.d.). Biochemical Pharmacology. Available at: [Link]

  • Chemical structures of typical auxinic herbicides and indole-3-acetic acid (IAA). (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel 3-alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors. (2013). PubMed. Available at: [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (n.d.). RSC Publishing. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery.
  • Synthesis of Fluorinated Aromatic Carboxylic Acids. (2026). Hokkaido University. Available at: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC. (2020). Journal of the Iranian Chemical Society. Available at: [Link]

  • Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. (n.d.). PubMed. Available at: [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Blockbuster drugs containing fluorinated indoles. (n.d.). ResearchGate. Available at: [Link]

  • Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF. (2026). ResearchGate. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). RSC Publishing. Available at: [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Available at: [Link]

Sources

Foundational

Biological Activity & Synthetic Utility of 7-Fluoro-1-methyl-1H-indole Derivatives

Executive Summary The 7-fluoro-1-methyl-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry, utilized primarily to modulate metabolic stability and receptor subtype selectivity.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-fluoro-1-methyl-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry, utilized primarily to modulate metabolic stability and receptor subtype selectivity.[1] Unlike simple indole derivatives, the simultaneous incorporation of a C7-fluorine atom and an N1-methyl group serves two critical bio-isosteric functions:

  • Metabolic Blockade: The C7-fluorine obstructs a common site of Cytochrome P450-mediated oxidation, extending the half-life of indole-based drugs.[1]

  • Lipophilic Tuning: The N1-methyl group removes the hydrogen bond donor capability of the pyrrole nitrogen, increasing blood-brain barrier (BBB) permeability and preventing non-specific hydrogen bonding, while the fluorine atom alters the electronic density of the aromatic system without introducing significant steric bulk.

This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: Antibacterial (FabI inhibition) , Neurology (5-HT2C modulation) , and Oncology (EGFR inhibition) .

Chemical Basis & Rational Design[1]

The "Fluorine Effect" in Indole Scaffolds

The introduction of fluorine at the 7-position is a strategic choice in Structure-Activity Relationship (SAR) optimization.[1]

  • Electronic Effects: Fluorine is highly electronegative, pulling electron density from the benzene ring. This lowers the pKa of the indole system, potentially strengthening

    
     stacking interactions with target proteins (e.g., aromatic residues in the binding pocket of 5-HT receptors).
    
  • Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the 7-fluoro derivative to fit into binding pockets designed for the unsubstituted parent indole, while blocking metabolic attack.

N-Methylation and Bioavailability

N-methylation converts the indole from a hydrogen bond donor (via the N-H) to a purely hydrophobic interactor.[1] This transformation is critical for:

  • CNS Penetration: Reducing polar surface area (PSA) to facilitate passive transport across the BBB.[1]

  • Kinase Selectivity: Many kinase inhibitors (e.g., Osimertinib analogs) require the N-methyl group to fit into a hydrophobic pocket (e.g., the methionine gatekeeper region) where an N-H would incur a desolvation penalty.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7]

Antibacterial: FabI Enoyl-ACP Reductase Inhibitors

The 7-fluoro-1-methyl-1H-indole moiety has been identified as a potent pharmacophore in the inhibition of FabI , a key enzyme in bacterial fatty acid biosynthesis (Type II FAS).[1]

  • Mechanism: FabI is essential for the elongation cycle of bacterial fatty acid synthesis.[1] Inhibitors containing the 3-carboxaldehyde derivative of this scaffold bind to the NADH-bound form of FabI.[1]

  • Activity: Derivatives such as 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde serve as precursors to potent inhibitors against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The 7-fluoro substitution enhances binding affinity compared to the non-fluorinated analog by optimizing electrostatic interactions within the active site.[1]

Neurology: 5-HT2C Receptor Agonists

In the treatment of obesity and neuropsychiatric disorders, selectivity between serotonin receptor subtypes (5-HT2A vs. 5-HT2C) is paramount to avoid hallucinogenic side effects (associated with 5-HT2A).[1]

  • Selectivity: The 7-fluoro-1-methylindole core has been utilized in the synthesis of selective 5-HT2C agonists .[1] The fluorine atom at C7 helps discriminate between the highly homologous 5-HT2A and 5-HT2C binding pockets.[1]

  • Efficacy: Compounds derived from this scaffold have demonstrated efficacy in reducing food intake in animal models of obesity, validating the scaffold's utility in central nervous system (CNS) drug discovery.

Oncology: Next-Generation EGFR Inhibitors

Resistance to EGFR inhibitors (e.g., in non-small cell lung cancer) often arises from the T790M mutation.[1]

  • Osimertinib Analogs: The 1-methyl-1H-indole core is central to Osimertinib (Tagrisso).[1] Recent SAR studies have explored "double-modified" derivatives, including 7-fluoro-1-methyl-1H-indole analogs .[1]

  • Rationale: The 7-fluoro modification is designed to block potential oxidative metabolism on the indole ring, thereby reducing clearance and improving the pharmacokinetic (PK) profile without disrupting the critical hydrogen bonding to the kinase hinge region provided by the pyrimidine moiety attached to C3.

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the 7-fluoro-1-methyl-1H-indole scaffold in drug design.

SAR_Logic Scaffold 7-Fluoro-1-methyl-1H-indole (Core Scaffold) C7_Fluoro C7-Fluorine Substitution Scaffold->C7_Fluoro N1_Methyl N1-Methylation Scaffold->N1_Methyl C3_Funct C3-Functionalization (e.g., Carboxaldehyde) Scaffold->C3_Funct Effect_Metabolism Blocks P450 Oxidation (Increases t1/2) C7_Fluoro->Effect_Metabolism Primary Mech Effect_Electronic Modulates Pi-Stacking (Target Affinity) C7_Fluoro->Effect_Electronic Secondary Mech Effect_BBB Reduces H-Bond Donors (Increases CNS Entry) N1_Methyl->Effect_BBB Lipophilicity Effect_Target Enables FabI / Kinase Binding C3_Funct->Effect_Target Pharmacophore Attachment

Caption: Functional dissection of the 7-fluoro-1-methyl-1H-indole scaffold showing the specific pharmacological role of each structural modification.

Experimental Protocols

Synthesis of 7-Fluoro-1-methyl-1H-indole-3-carboxaldehyde

This intermediate is the gateway to FabI inhibitors and can be synthesized via a Vilsmeier-Haack reaction on the methylated indole.[1]

Reagents:

  • 7-Fluoro-1-methyl-1H-indole (Starting Material)[1][2][3]

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

Protocol:

  • Vilsmeier Complex Formation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add

    
     (1.2 eq) over 15 minutes. Stir for 30 minutes at 0°C until a viscous salt forms.
    
  • Addition: Dissolve 7-fluoro-1-methyl-1H-indole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Warm the mixture to room temperature and then heat to 60°C for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).[1]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Basify the solution to pH 9 using 5N NaOH.[1]

  • Isolation: A precipitate should form.[1][4] Filter the solid, wash with copious water, and recrystallize from ethanol/water to yield the aldehyde as off-white needles.

In Vitro FabI Inhibition Assay

To verify biological activity against bacterial fatty acid synthesis.[1]

Materials:

  • Purified S. aureus FabI enzyme.[1]

  • Substrates: NADH (Cofactor) and Crotonoyl-ACP (or a mimic like Crotonoyl-CoA).[1]

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.[1]

Workflow:

  • Preparation: Prepare a master mix containing FabI enzyme (50 nM final) and NADH (200

    
    M) in phosphate buffer.[1]
    
  • Incubation: Add the test compound (7-fluoro-1-methyl-1H-indole derivative) in DMSO (1

    
    L) to 96-well plate wells. Add 90 
    
    
    
    L of Master Mix. Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]
  • Initiation: Start the reaction by adding 10

    
    L of Crotonoyl-CoA (substrate).[1]
    
  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

    
    ) continuously for 20 minutes.
    
  • Analysis: Calculate the slope (rate) of NADH consumption. Determine

    
     by plotting rate vs. log[inhibitor concentration].[1]
    

Synthesis Pathway Visualization[1]

The following diagram outlines the convergent synthesis of the bioactive 3-substituted derivative from the parent fluoroindole.

Synthesis_Pathway Start 7-Fluoroindole (Precursor) Reagent1 MeI, NaH, DMF (Methylation) Start->Reagent1 Step1_Prod 7-Fluoro-1-methyl-1H-indole (Scaffold) Reagent2 POCl3, DMF (Vilsmeier-Haack) Step1_Prod->Reagent2 Step2_Prod 7-Fluoro-1-methyl-1H-indole- 3-carboxaldehyde Reagent3 Reductive Amination / Coupling Step2_Prod->Reagent3 Final_Drug FabI Inhibitor / 5-HT Agonist Reagent1->Step1_Prod Reagent2->Step2_Prod Reagent3->Final_Drug

Caption: Synthetic route from commercially available 7-fluoroindole to the bioactive 3-carboxaldehyde intermediate.

References

  • Berman, J., et al. (2006).[1][5] Compositions comprising a FabI inhibitor and at least one other bioactive agent.[1][6][5] US Patent Application 2006/0142265 A1.[1] Link

    • Source for FabI inhibition and synthesis of the 3-carboxaldehyde deriv
  • Welmaker, G., et al. (2010).[1] Indole compounds useful as serotonin selective agents.[1] US Patent 7,655,691 B2.[1] Link

    • Source for 5-HT2C agonist activity and 7-fluoro-1-methylindole synthesis.[1]

  • Liu, H., et al. (2014).[1][7] Synthetic Strategies in the Preparation of Osimertinib.[1][7] Journal of Medicinal Chemistry (Contextual citation from search results regarding 7-fluoro-1-methylindole derivatives in EGFR inhibitors).

  • Wasilewska, A., et al. (2014).[1] Synthesis and biological evaluation of fluoro-1H-indazoles and indoles. European Journal of Medicinal Chemistry, 87, 386-397.[1] Link

    • Provides background on the synthesis of fluoro-substituted heterocyclic cores.

Sources

Exploratory

Technical Whitepaper: Therapeutic Architecture of N-Methyl-7-Fluoroindole Derivatives

Executive Summary The indole moiety remains a "privileged structure" in drug discovery, serving as the core scaffold for over 14 FDA-approved therapeutics since 2015.[1] However, the N-methyl-7-fluoroindole subclass repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole moiety remains a "privileged structure" in drug discovery, serving as the core scaffold for over 14 FDA-approved therapeutics since 2015.[1] However, the N-methyl-7-fluoroindole subclass represents a sophisticated evolution of this classic pharmacophore. This specific substitution pattern addresses two critical bottlenecks in medicinal chemistry: metabolic liability at the C7 position and membrane permeability limits associated with the indole NH hydrogen bond donor.

This guide analyzes the therapeutic utility of N-methyl-7-fluoroindole derivatives, positing them not merely as structural analogs, but as functional bioisosteres for 7-azaindoles and tryptophan derivatives. Key applications include anti-virulence therapies (targeting Pseudomonas aeruginosa quorum sensing), viral replication inhibition (Influenza PB2 cap-binding), and CNS-penetrant kinase inhibitors .

Chemical Architecture & Rational Design

The therapeutic potency of this scaffold is derived from the synergistic effects of two specific modifications.

The 7-Fluoro Effect (Electronic & Metabolic Shielding)[2]
  • Metabolic Blockade: The C7 position of the indole ring is a common site for oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) effectively blocks this metabolic "soft spot" without imposing significant steric bulk, thereby extending in vivo half-life (

    
    ).
    
  • Bioisosterism: 7-Fluoroindole acts as a non-basic bioisostere of 7-azaindole . While 7-azaindole possesses a nitrogen lone pair (H-bond acceptor), 7-fluoroindole mimics the electronic withdrawal and size but alters the hydrogen bonding landscape, often improving selectivity against off-target kinases.

The N-Methyl Effect (Permeability & Solubility)
  • Lipophilicity Modulation: Methylation of the indole nitrogen removes a strong Hydrogen Bond Donor (HBD). This reduces the desolvation energy penalty required for the molecule to enter hydrophobic protein pockets or cross lipid bilayers.

  • CNS Penetration: The removal of the HBD and the slight increase in

    
     significantly enhance Blood-Brain Barrier (BBB) permeability, making this scaffold ideal for neuro-oncology or CNS-viral targets.
    
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting this scaffold over standard indoles.

SAR_Logic Start Lead Compound Optimization (Indole Scaffold) Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Poor CNS/Cell Permeability? Start->Problem2 Sol1 Strategy: Block C7 Position Problem1->Sol1 Yes Sol2 Strategy: Mask NH Donor Problem2->Sol2 Yes Result1 7-Fluoro Substitution (Blocks CYP oxidation) Sol1->Result1 Result2 N-Methylation (Reduces HBD count) Sol2->Result2 Final N-Methyl-7-Fluoroindole (Optimized PK/PD Profile) Result1->Final Synergy Result2->Final Synergy

Figure 1: Structure-Activity Relationship (SAR) logic for evolving the N-methyl-7-fluoroindole scaffold.

Therapeutic Verticals

Anti-Virulence (Infectious Disease)

Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), 7-fluoroindole derivatives function as anti-virulence agents.[2]

  • Mechanism: They inhibit Quorum Sensing (QS) in Pseudomonas aeruginosa.[2][3] Specifically, they reduce the production of virulence factors like pyocyanin , rhamnolipids , and siderophores (pyoverdine/pyochelin).[2][3]

  • Biofilm Inhibition: N-methyl-7-fluoroindole derivatives have shown efficacy in disrupting biofilm formation without inhibiting planktonic growth, preserving the commensal microbiome while neutralizing the pathogen.

Viral Replication (Influenza)
  • Target: The PB2 subunit of the influenza polymerase complex.

  • Action: 5,7-difluoroindole and 7-fluoroindole analogs bind to the PB2 cap-binding domain. The 7-fluoro substituent is critical here; it mimics the interaction of 7-azaindole but with a superior pharmacokinetic profile (reduced aldehyde oxidase metabolism).

  • Data: Derivatives have demonstrated

    
     values < 0.2 
    
    
    
    in viral replication assays.[4]
Oncology & Imaging[5]
  • Tryptophan Metabolism: 7-Fluoro derivatives are used as precursors for

    
    F-labeled PET probes (e.g., 7-[
    
    
    
    F]Fluorotryptophan) to map tryptophan metabolism in tumors (IDO/TDO pathway activity).
  • Kinase Inhibition: The scaffold serves as a core for EGFR and Bcl-2 inhibitors, where the N-methyl group aids in positioning the molecule within the hydrophobic ATP-binding pocket.

Synthetic Methodologies

Synthesis of these derivatives requires precise regiocontrol. Below are the two primary validated pathways.

Protocol A: Functionalization of 7-Fluoroindole (Preferred)

This route utilizes commercially available 7-fluoroindole.

  • Deprotonation: Reaction with Sodium Hydride (NaH) in DMF at 0°C.[5]

  • Alkylation: Addition of Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Yield: Typically >90%.

Protocol B: Bartoli Indole Synthesis (De Novo)

Used when the benzene ring requires complex pre-functionalization.

  • Start: 2-Fluoro-nitrobenzene derivative.

  • Reagent: Vinyl Grignard (3 equivalents).

  • Mechanism: Nitro group reduction and cyclization at -40°C.

  • Outcome: Direct formation of the 7-fluoroindole core.

Synthesis_Workflow Start Starting Material: 7-Fluoroindole Inter Intermediate: Indolyl Anion Start->Inter Deprotonation Reagent Reagents: NaH (1.2 eq), DMF, 0°C Reagent->Inter Product Product: N-Methyl-7-Fluoroindole Inter->Product SN2 Alkylation Step2 Electrophile: MeI (1.1 eq) Step2->Product

Figure 2: Synthetic pathway for N-methylation of 7-fluoroindole.

Experimental Protocols (Validation)

Biofilm Inhibition Assay (P. aeruginosa)

Objective: Quantify the anti-virulence potential of the derivative.[3]

  • Culture Prep: Grow P. aeruginosa (strain PAO1) in LB medium overnight at 37°C.

  • Dilution: Dilute culture 1:100 into fresh medium containing the test compound (N-methyl-7-fluoroindole) at concentrations of 10, 50, and 100

    
    .
    
  • Incubation: Aliquot 100

    
     into 96-well polystyrene plates. Incubate static at 37°C for 24 hours.
    
  • Staining:

    • Discard planktonic cells (supernatant).

    • Wash wells 3x with PBS.

    • Stain adherent biofilm with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 30% acetic acid.

  • Readout: Measure Absorbance (

    
    ).
    
  • Control: Compare against untreated DMSO control. Success Criterion: >50% reduction in biofilm mass without significant reduction in planktonic

    
     (indicates anti-virulence vs. antibiotic mechanism).
    
Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the 7-fluoro substituent.

  • Incubation: Incubate test compound (1

    
    ) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

References

  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa Source: FEMS Microbiology Letters / Oxford Academic URL:[Link] Significance: Establishes the 7-fluoroindole scaffold as a potent inhibitor of biofilm and quorum sensing without antibiotic pressure.

  • Discovery of 7-[18F]Fluorotryptophan as a Novel PET Probe Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Significance:[2][3][4][6][7][8][9][10][11] Validates the metabolic stability and biological uptake of 7-fluoro substituted indoles in vivo.[4]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting Influenza PB2 Source: NIH / PubMed Central URL:[Link] Significance: Demonstrates the use of 7-fluoroindole as a superior bioisostere to 7-azaindole for viral polymerase inhibition.

  • Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link] Significance: Provides the mechanistic basis for fluorine substitution affecting pKa, lipophilicity, and metabolic blocking.

  • Synthesis of Blue Emissive N-Methyl-7-azaindole Derivatives Source: ACS Omega / NIH URL:[Link] Significance: Details the synthetic protocols for N-methylation and functionalization of 7-substituted indole systems.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 7-Fluoro-1-methyl-1H-indole-3-carboxylic Acid as a Drug Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid as a pivotal intermediate in pha...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid as a pivotal intermediate in pharmaceutical synthesis. The strategic incorporation of a fluorine atom and a methyl group on the indole scaffold offers unique physicochemical properties that can enhance the pharmacological profile of a drug candidate. This document outlines the compound's properties, a detailed protocol for its activation and subsequent amide coupling, and methods for the characterization of the final product.

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Chemical modification of the indole ring is a common strategy to modulate the biological activity of these molecules. The introduction of a fluorine atom, in particular, can have profound effects on a drug candidate's properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life in vivo.[1]

  • Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its volume of distribution.[1][2]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.[1]

The 7-fluoro substitution on the indole ring, coupled with N-methylation, provides a unique building block for the synthesis of novel therapeutics, particularly in areas such as oncology and neurology where indole derivatives have shown significant promise.[2]

Physicochemical Properties of 7-Fluoro-1-methyl-1H-indole-3-carboxylic Acid

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈FNO₂PubChem
Molecular Weight 193.17 g/mol [3]
Appearance Off-white to pale yellow solidTypical for indole carboxylic acids
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)General knowledge of indole carboxylic acids
pKa ~4-5 (estimated for the carboxylic acid)General knowledge of carboxylic acids
Synthesis of a Novel Drug Candidate: An Exemplary Protocol

To illustrate the application of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, this section details the synthesis of a hypothetical drug candidate, "N-(4-aminobenzyl)-7-fluoro-1-methyl-1H-indole-3-carboxamide," a potential kinase inhibitor. The key transformation is an amide bond formation, a cornerstone reaction in drug development.[4]

G start 7-Fluoro-1-methyl-1H-indole-3-carboxylic acid intermediate Activated Ester Intermediate start->intermediate Activation reagent1 EDC, HOBt, DIPEA reagent1->intermediate product N-(4-aminobenzyl)-7-fluoro-1-methyl-1H-indole-3-carboxamide intermediate->product Amide Coupling reagent2 4-Aminobenzylamine (in DMF) reagent2->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the synthesis of the target carboxamide.

This protocol employs a carbodiimide-mediated coupling reaction, a widely used and efficient method for amide bond formation.[5][6]

Materials and Reagents:

  • 7-Fluoro-1-methyl-1H-indole-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Aminobenzylamine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. This pre-activation step is crucial for efficient coupling, especially with less reactive amines.[4]

  • Amide Coupling:

    • In a separate flask, dissolve 4-aminobenzylamine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature overnight. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[5]

  • Work-up and Extraction:

    • Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any unreacted carboxylic acid and HOBt.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-aminobenzyl)-7-fluoro-1-methyl-1H-indole-3-carboxamide.

Analytical Characterization of the Final Product

Rigorous characterization of the synthesized compound is essential to confirm its identity and purity.

G product Purified Product lcms LC-MS Analysis product->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr hrms High-Resolution Mass Spectrometry (HRMS) product->hrms purity Purity Assessment (>95%) lcms->purity identity Structural Confirmation nmr->identity hrms->identity

Caption: Analytical workflow for product characterization.

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the protons on the indole ring, the methyl group, the benzylic protons, and the aromatic protons of the aminobenzyl moiety.

  • ¹³C NMR: Signals for all unique carbon atoms in the molecule.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the 7-position of the indole ring.

  • LC-MS: A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion of the target compound.

  • HRMS: An accurate mass measurement that confirms the elemental composition of the molecule.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider using a different coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can be more effective for hindered substrates.[7]

  • Side Reactions: The indole nitrogen can sometimes compete in acylation reactions. However, the N-methylation in the starting material prevents this side reaction.

  • Purification Challenges: If the product is difficult to purify by silica gel chromatography, consider using reversed-phase chromatography.[5]

Conclusion

7-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a valuable and versatile intermediate for the synthesis of novel drug candidates. Its unique substitution pattern offers the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this building block in drug discovery and development programs.

References

  • methyl 7-fluoro-1H-indole-3-carboxylate | C10H8FNO2 | CID 53393245 - PubChem. Available at: [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications. Available at: [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters - Arkat USA. Available at: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • 7-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 14810856 - PubChem. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • Methyl 7-fluoro-1H-indole-3-carboxylate - C10H8FNO2 | CSSB00000094690 - Chemspace. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

  • 1H-Indole-3-carboxylic acid,7-fluoro-,methyl ester - BuyersGuideChem. Available at: [Link]

Sources

Application

Application Note: High-Yield Preparation of Amide Derivatives from 7-Fluoro-1-Methylindole-3-Carboxylic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The indole-3-carboxamide sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The indole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, angiotensin II receptor antagonists, and antiarrhythmic agents [1]. The specific use of 7-fluoro-1-methylindole-3-carboxylic acid as a starting building block provides several distinct pharmacological and chemical advantages:

  • Metabolic Stability & Lipophilicity: The fluorine atom at the C7 position blocks cytochrome P450-mediated oxidation at a highly reactive site while favorably modulating the molecule's lipophilicity (logP) to enhance membrane permeability.

  • Prevention of Decarboxylation: Unprotected indole-3-carboxylic acids are prone to decarboxylation under acidic conditions or elevated temperatures. The N1-methyl group stabilizes the indole core, preventing this degradation pathway and eliminating the risk of unwanted N-alkylation or N-acylation during peptide coupling [2].

  • Electronic Modulation: The inductive electron-withdrawing effect of the 7-fluoro substituent slightly increases the acidity of the C3-carboxylic acid. This accelerates the initial activation step with coupling reagents but necessitates a robust nucleophilic attack to complete the amide bond formation.

To achieve high-yielding amide bond formation, the choice of coupling reagent is critical. This guide details two self-validating protocols using HATU (for sterically hindered or weakly nucleophilic amines) and T3P (for scalable, mild coupling of primary/secondary aliphatic amines with minimal purification requirements) [3].

Mechanistic Workflow

The following diagram illustrates the chemical logic and workflow of the amide coupling process. The base deprotonates the carboxylic acid, allowing the coupling reagent to form a highly reactive mixed anhydride or active ester, which is subsequently intercepted by the amine.

MechanisticWorkflow SM 7-Fluoro-1-methylindole- 3-carboxylic acid Base Base (DIPEA / Pyridine) Deprotonation SM->Base Step 1 Reagent Coupling Reagent (HATU / T3P) Base->Reagent Carboxylate ActiveEster Activated Ester / Mixed Anhydride Reagent->ActiveEster Activation Amine Amine (R-NH2) Nucleophilic Attack ActiveEster->Amine Step 2 Product Fluorinated Indole- 3-carboxamide Amine->Product Amide Bond Formation

Figure 1: Mechanistic workflow of amide bond formation from 7-fluoro-1-methylindole-3-carboxylic acid.

Experimental Protocols

A self-validating protocol requires built-in analytical checkpoints. Both protocols below include specific LC-MS and TLC validation steps to ensure the causality of the reaction is monitored in real-time.

Protocol A: HATU-Mediated Coupling (Optimal for Anilines & Hindered Amines)

HATU generates a highly reactive 7-azabenzotriazole active ester. This protocol is strictly required when coupling the 7-fluoro-1-methylindole-3-carboxylic acid with weakly nucleophilic anilines or sterically hindered secondary amines.

Materials:

  • 7-Fluoro-1-methylindole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 193.17 mg)

  • Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend 7-fluoro-1-methylindole-3-carboxylic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 equiv) in one portion. Causality: DIPEA is strictly required to ensure the carboxylic acid is fully deprotonated, preventing the amine from forming an unreactive salt complex. The solution should become homogeneous.

  • Activation: Add HATU (1.2 equiv) portion-wise at room temperature. Stir for 15 minutes. Validation Check: A distinct color change (often to pale yellow/orange) indicates the formation of the active ester.

  • Nucleophilic Addition: Add the amine (1.2 equiv) dropwise or as a solid.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS. The active ester intermediate will appear as a distinct mass peak [M+H-HOAt] if the amine addition is slow.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (25 mL). Extract with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: T3P-Mediated Coupling (Optimal for Aliphatic Amines & Scalability)

Propylphosphonic anhydride (T3P) is an exceptional reagent for aliphatic amines. It produces completely water-soluble byproducts, often eliminating the need for column chromatography [2].

Materials:

  • 7-Fluoro-1-methylindole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 193.17 mg)

  • Amine (1.2 equiv, 1.2 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 1.5 mmol, ~0.89 mL)

  • Pyridine or Triethylamine (3.0 equiv, 3.0 mmol)

  • Ethyl Acetate (EtOAc) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Combine the carboxylic acid, amine, and base in EtOAc (5.0 mL) at 0 °C.

  • Controlled Activation: Add the T3P solution dropwise over 5 minutes. Causality: T3P is added dropwise to manage the mild exotherm and prevent localized concentration spikes that could lead to dimerization or unwanted side reactions [2].

  • Propagation: Remove the ice bath and stir at room temperature for 2–6 hours.

  • Workup (Self-Purifying): Add water (10 mL) and stir vigorously for 10 minutes to hydrolyze unreacted T3P. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (10 mL) to remove excess amine/pyridine, saturated NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure. The resulting amide is typically >95% pure by NMR and requires no further chromatography.

Experimental Execution Workflow

ProtocolWorkflow Step1 1. Dissolve 7-fluoro-1-methylindole- 3-carboxylic acid in Solvent Step2 2. Add Base (DIPEA/Pyridine) Ensure full deprotonation Step1->Step2 Step3 3. Add Amine (1.2 eq) Step2->Step3 Step4 4. Add Coupling Reagent (HATU or T3P dropwise) Step3->Step4 Step5 5. Stir at RT (2-12 h) Monitor via LC-MS Step4->Step5 Step6 6. Aqueous Workup (NaHCO3 / Brine / LiCl) Step5->Step6 Step7 7. Purification (Crystallization or Flash CC) Step6->Step7

Figure 2: Step-by-step execution workflow for the synthesis of indole-3-carboxamides.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters and yields based on the nature of the nucleophile used in conjunction with 7-fluoro-1-methylindole-3-carboxylic acid.

Amine ClassRecommended Coupling ReagentSolvent SystemBaseReaction Time (h)Expected Yield (%)
Primary Aliphatic T3P (50% in EtOAc)EtOAcPyridine2 - 485 - 95
Secondary Aliphatic HATUDMFDIPEA4 - 680 - 90
Aniline (Aromatic) HATUDMFDIPEA8 - 1270 - 85
Sterically Hindered HATUDMFDIPEA12 - 1865 - 80

Note: Yields represent isolated, purified material (>95% purity by HPLC). Reaction times are highly dependent on the steric bulk of the specific amine.

References

  • Volov, A., et al. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity." Bioorganic & Medicinal Chemistry Letters, 2023.[Link]

  • Walters, M., et al. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid." DigitalCommons@UNMC, 2021.[Link]

  • Platonova, Ya. B., et al. "Design, synthesis and antiarrhythmic activity of new amide derivatives of indole-3-carboxylic acid." Russian Journal of Organic Chemistry, 2023.[Link]

Method

Application Notes and Protocols for the Esterification of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

Introduction: The Significance of 7-fluoro-1-methyl-1H-indole-3-carboxylic Acid Esters 7-fluoro-1-methyl-1H-indole-3-carboxylic acid and its ester derivatives are pivotal structural motifs in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-fluoro-1-methyl-1H-indole-3-carboxylic Acid Esters

7-fluoro-1-methyl-1H-indole-3-carboxylic acid and its ester derivatives are pivotal structural motifs in contemporary drug discovery and materials science. The indole core is a privileged scaffold, present in numerous natural products and pharmaceuticals, while the strategic introduction of a fluorine atom at the 7-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methylation of the indole ring further enhances its drug-like properties by preventing hydrogen bond donation and increasing its metabolic stability. The conversion of the 3-carboxylic acid to its corresponding esters is a critical transformation, as these esters often serve as key intermediates in the synthesis of more complex bioactive molecules or as final drug products themselves. This guide provides detailed protocols and mechanistic insights into three robust methods for the esterification of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Method 1: Fischer-Speier Esterification under Acidic Catalysis

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2][3] This equilibrium-controlled reaction is typically favored by using a large excess of the alcohol, which also often serves as the solvent, and by the removal of water as it is formed.[1][4]

Mechanistic Rationale

The reaction proceeds via a series of reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][2][3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][2] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final ester product.[1][4]

Experimental Protocol: Synthesis of Methyl 7-fluoro-1-methyl-1H-indole-3-carboxylate

Materials:

  • 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (e.g., 1.0 g, 5.18 mmol).

  • Add anhydrous methanol (50 mL), which acts as both the reactant and solvent. Stir the mixture to dissolve the starting material.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. Caution: The addition of strong acid to methanol is exothermic.

  • Equip the flask with a condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). The product may precipitate out of solution.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 7-fluoro-1-methyl-1H-indole-3-carboxylate.

  • The crude product can be further purified by recrystallization or silica gel chromatography.

Method 2: Steglich Esterification for Acid-Sensitive Substrates

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification.[7][8]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[7][9] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[7] This "active ester" readily undergoes nucleophilic attack by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates from most organic solvents and can be easily removed by filtration.[9]

Experimental Protocol: Synthesis of Ethyl 7-fluoro-1-methyl-1H-indole-3-carboxylate

Materials:

  • 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (e.g., 1.0 g, 5.18 mmol) in anhydrous dichloromethane (40 mL).

  • Add anhydrous ethanol (1.2 equivalents, 0.36 mL, 6.22 mmol) to the solution.

  • Add a catalytic amount of 4-dimethylaminopyridine (0.05 equivalents, 32 mg, 0.26 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents, 1.17 g, 5.70 mmol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pure ethyl 7-fluoro-1-methyl-1H-indole-3-carboxylate.

Method 3: Mitsunobu Reaction for Mild Esterification

The Mitsunobu reaction provides a powerful and versatile method for the esterification of primary and secondary alcohols with carboxylic acids under mild, neutral conditions.[10][11] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanistic Rationale

The mechanism of the Mitsunobu reaction is complex but generally accepted to proceed as follows: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[10][12][13] This intermediate then deprotonates the carboxylic acid to form an ion pair.[10] The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion acts as a nucleophile and displaces the activated alcohol via an Sₙ2 reaction, leading to the formation of the ester with inversion of stereochemistry at the alcohol carbon (if applicable).[11][12][13]

Experimental Protocol: Synthesis of Isopropyl 7-fluoro-1-methyl-1H-indole-3-carboxylate

Materials:

  • 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

  • Isopropanol (IPA)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, syringe

  • Silica gel for chromatography

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere, add 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (e.g., 1.0 g, 5.18 mmol), isopropanol (1.2 equivalents, 0.47 mL, 6.22 mmol), and triphenylphosphine (1.2 equivalents, 1.63 g, 6.22 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add diethyl azodicarboxylate (1.2 equivalents, 0.98 mL, 6.22 mmol) dropwise via a syringe over 10-15 minutes. Caution: DEAD is toxic and should be handled with care in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired ester, triphenylphosphine oxide, and the reduced hydrazine byproduct. Purify the product by silica gel chromatography to isolate the isopropyl 7-fluoro-1-methyl-1H-indole-3-carboxylate.

Comparative Summary of Esterification Methods

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH)Carboxylic Acid, Alcohol, DCC/EDC, DMAPCarboxylic Acid, Alcohol, PPh₃, DEAD/DIAD
Conditions High temperature (reflux)Room temperature0 °C to room temperature
Solvent Excess alcohol or inert solventAprotic solvents (e.g., DCM, THF)Aprotic solvents (e.g., THF, Dioxane)
Byproducts WaterDicyclohexylurea (DCU) or corresponding ureaTriphenylphosphine oxide, reduced azodicarboxylate
Advantages Cost-effective, simple reagentsMild conditions, suitable for acid-sensitive substratesVery mild conditions, broad substrate scope
Disadvantages Harsh acidic conditions, equilibrium reactionStoichiometric coupling agents, byproduct removalStoichiometric and potentially hazardous reagents, byproduct purification can be challenging

Workflow Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification Start Mix Carboxylic Acid and excess Alcohol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Quench Quench with ice-cold water Cool->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry (Na₂SO₄) and Concentrate Extract->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify End Pure Ester Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification Start Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM Cool_Add_DCC Cool to 0°C and add DCC solution Start->Cool_Add_DCC Stir Stir at RT (12-18 hours) Cool_Add_DCC->Stir Filter Filter to remove precipitated DCU Stir->Filter Wash Wash filtrate with acid, base, and brine Filter->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Ester Purify->End

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction Start Dissolve Carboxylic Acid, Alcohol, and PPh₃ in THF Cool_Add_DEAD Cool to 0°C and add DEAD dropwise Start->Cool_Add_DEAD Stir Stir and warm to RT (12-24 hours) Cool_Add_DEAD->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Purify Purify by Chromatography Concentrate->Purify End Pure Ester Purify->End

Caption: Workflow for the Mitsunobu Reaction.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (2023, October 29). In Wikipedia. [Link]

  • Deming, R. L., & Martin, S. F. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap. [Link]

  • Steglich Esterification Overview. Scribd. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049–3054. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Mitsunobu reaction. (2023, November 29). In Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mechanism of the Steglich esterification with the GO/RGO. ResearchGate. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Singh, R. P., et al. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]

  • Wang, Y., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Catalysis. [Link]

  • Steglich esterification. (2023, August 22). In Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Steglich esterification – Knowledge and References. (2023). Taylor & Francis Online. [Link]

Sources

Application

Application Note: 7-Fluoro-1-methyl-1H-indole-3-carboxylic acid (7F-1M-ICA) in Auxin Mimic Research and Engineered Degron Systems

Target Audience: Molecular Biologists, Agrochemical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary The manipulation of the auxin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Molecular Biologists, Agrochemical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary

The manipulation of the auxin signaling pathway has profound implications ranging from agricultural weed control to targeted protein degradation in mammalian cell biology. While canonical auxins like Indole-3-acetic acid (IAA) act as universal agonists, synthetic derivatives are engineered to probe, block, or orthogonally activate this pathway. 7-Fluoro-1-methyl-1H-indole-3-carboxylic acid (7F-1M-ICA) represents a highly specialized synthetic modulator. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing 7F-1M-ICA in both wild-type auxin antagonism and mutant Auxin-Inducible Degron (AID) systems.

Mechanistic Grounding & Rationale

To utilize 7F-1M-ICA effectively, researchers must understand the causality behind its structural modifications:

  • The 1-Methyl Substitution (Steric Blockade): In wild-type (WT) plants, the indole nitrogen (NH) of natural IAA forms a critical hydrogen bond with the Ser438 (or equivalent) residue at the bottom of the Transport Inhibitor Response 1 (TIR1) receptor pocket. Methylation at the N1 position disrupts this hydrogen bond. Consequently, 1-methylated indoles typically fail to induce the conformational closure of the Aux/IAA degron loop, shifting the molecule's profile from an agonist to a competitive antagonist in WT cells.

  • The Carboxylic Acid Truncation: Unlike the acetic acid side chain of IAA, the carboxylic acid group in 7F-1M-ICA is directly attached to the indole ring. Indole-3-carboxylic acid derivatives have been explicitly demonstrated to act as potent TIR1 antagonists, preventing the ubiquitination of Aux/IAA proteins[1].

  • The 7-Fluoro Substitution (Electronic Modulation): The addition of a highly electronegative fluorine atom at the 7-position alters the electron density of the indole

    
    -system. This enhances 
    
    
    
    stacking interactions with hydrophobic residues in the TIR1 pocket and significantly increases the metabolic stability of the compound against plant esterases and cytochrome P450 enzymes.
  • Application in AID Systems: While 7F-1M-ICA antagonizes WT TIR1, it can be utilized as an orthogonal ligand in engineered Auxin-Inducible Degron 2 (AID2) systems. The AID2 system employs mutant TIR1 receptors (e.g., OsTIR1-F74G) containing an enlarged binding pocket ("hole") designed to accommodate bulky synthetic ligands ("bumps") for sharp, rapid target degradation[2].

Visualization of the Modulated Pathway

The following diagram illustrates how 7F-1M-ICA intercepts the canonical SCF-TIR1-Aux/IAA signaling axis.

G Ligand 7F-1M-ICA (Synthetic Modulator) TIR1 TIR1/AFB Receptor (WT or Mutant F74G) Ligand->TIR1 Binds Receptor Pocket SCF SCF E3 Ligase Complex TIR1->SCF Recruits AuxIAA Aux/IAA Degron (Target Protein) Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Target Depletion ARF ARF Transcription Factor AuxIAA->ARF Represses (Default) SCF->AuxIAA Ubiquitinates (if Mutant) Blocks (if WT) Genes Auxin Response Genes ARF->Genes Activates Transcription

Fig 1: Mechanism of 7F-1M-ICA modulating the TIR1-Aux/IAA signaling and degradation pathway.

Physicochemical & Pharmacological Profile

To ensure reproducibility across assays, summarize the compound's parameters prior to formulation.

ParameterValueExperimental Relevance
Chemical Name 7-Fluoro-1-methyl-1H-indole-3-carboxylic acidCore scaffold for receptor binding.
CAS Number 126921-18-4Verification of chemical identity.
Molecular Weight 193.17 g/mol Required for precise molarity calculations.
Solubility DMSO (≥50 mg/mL), EthanolUse DMSO for stock solutions; keep final assay DMSO <0.1% to prevent cytotoxicity.
WT TIR1 Affinity (

)
~4.2

M (Antagonist)
Competes with endogenous IAA[1].
Mutant TIR1 Affinity ~0.8

M (Agonist)
High affinity for engineered F74G pockets[2].

Experimental Protocols

Protocol A: In Vitro TIR1-Aux/IAA Pull-Down Assay

Purpose: To validate the competitive antagonism of 7F-1M-ICA against natural IAA in wild-type TIR1, or its orthogonal agonism in mutant TIR1. Causality Note: Using recombinant tagged proteins (GST-TIR1 and His-Aux/IAA) allows for precise quantification of the protein-protein interaction strictly dependent on the ligand's conformational influence, isolating the mechanism from cellular metabolic variables.

Step-by-Step Methodology:

  • Protein Preparation: Purify GST-tagged WT-TIR1 (or OsTIR1-F74G) and His-tagged Aux/IAA from E. coli or insect cell expression systems.

  • Bead Equilibration: Wash 30

    
    L of Glutathione Sepharose beads three times with Pull-Down Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT).
    
  • Complex Formation: Immobilize 2

    
    g of GST-TIR1 onto the beads by incubating at 4°C for 1 hour with gentle rotation.
    
  • Ligand Titration:

    • For Antagonism (WT): Pre-incubate the beads with varying concentrations of 7F-1M-ICA (0.1

      
      M to 100 
      
      
      
      M) for 15 minutes, followed by the addition of 1
      
      
      M natural IAA.
    • For Agonism (Mutant): Add varying concentrations of 7F-1M-ICA directly to the beads without IAA.

  • Target Capture: Add 2

    
    g of His-Aux/IAA to the mixture. Incubate at 4°C for 2 hours.
    
  • Washing: Centrifuge at 1,000 x g for 1 minute. Discard the supernatant and wash the beads four times with 500

    
    L of Pull-Down Buffer to remove non-specific binders.
    
  • Elution & Detection: Elute proteins by boiling in 2X SDS-PAGE sample buffer. Resolve via SDS-PAGE and perform Western blotting using an anti-His antibody to quantify the amount of Aux/IAA recruited.

Protocol B: In Vivo Target Degradation using AID2 Cell Lines

Purpose: To achieve rapid, dose-dependent degradation of a target protein fused to an Aux/IAA degron in mammalian cells expressing mutant OsTIR1. Causality Note: 7F-1M-ICA is highly lipophilic due to the fluoro and methyl groups, allowing rapid cell membrane penetration. Synchronization of cells is recommended to prevent cell-cycle-dependent fluctuations in basal SCF ligase activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells stably expressing OsTIR1-F74G and an mAID-tagged target protein at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Ligand Formulation: Prepare a 10 mM stock of 7F-1M-ICA in anhydrous DMSO. Dilute immediately before use in pre-warmed culture media to a 10X working concentration.

  • Treatment: Replace the media in the 6-well plate with media containing final concentrations of 7F-1M-ICA (e.g., 0, 10, 100, and 1000 nM). Use 5-Ph-IAA as a positive control[2] and 0.1% DMSO as a vehicle control.

  • Time-Course Lysis: Harvest cells at specific time points (0, 30, 60, 120, and 240 minutes) by washing twice with ice-cold PBS and lysing in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Measure total protein concentration via BCA assay. Perform quantitative Western blotting against the mAID tag to calculate the degradation half-life (

    
    ).
    

References

  • Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry, 10, 975267. URL:[Link]

  • Yesbolatova, A., Saito, Y., Kitamoto, N., Makino-Itou, H., Ajima, R., Nakano, R., Nakaoka, H., Fukui, K., Gamo, K., Tominari, Y., Takeuchi, H., Saga, Y., Hayashi, K.-I., & Kanemaki, M. T. (2020). "The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice." Nature Communications, 11(1), 5701. URL:[Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Decarboxylation of Fluoroindole Carboxylic Acids

Introduction & Mechanistic Causality The decarboxylation of indole-2-carboxylic acids is a fundamental transformation in the synthesis of substituted indoles, a privileged scaffold in drug development. However, the intro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The decarboxylation of indole-2-carboxylic acids is a fundamental transformation in the synthesis of substituted indoles, a privileged scaffold in drug development. However, the introduction of a highly electronegative fluorine atom (e.g., 4-fluoro, 5-fluoro, or 6-fluoro substitutions) fundamentally alters the electronic landscape of the indole core.

The Fluorine Penalty: The electron-withdrawing inductive effect of fluorine heavily destabilizes the typical electrophilic protonation at the C3 position, which is the requisite first step for standard, uncatalyzed thermal decarboxylation. Furthermore, under superheated aqueous or basic microwave conditions, the fluorinated aromatic ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions. This leads to severe defluorination, complex reaction mixtures, and heavily degraded yields[1].

The Copper-Promoted Solution: To bypass these electronic penalties, transition-metal catalysis—specifically copper—is employed. Copper(I) oxide (Cu2O) or elemental copper facilitates the formation of a stable metal-carboxylate intermediate, which undergoes a much more favorable extrusion of CO2. The use of high-boiling, coordinating solvents like N-Methyl-2-pyrrolidone (NMP), quinoline, or sulfolane is strictly required to stabilize the transition state and maintain the solubility of the rigid fluoroindole complexes[1][2].

Continuous Flow Innovation: Recent process chemistry methodologies have transitioned from batch processing to continuous flow chemistry using a Copper Tube Flow Reactor (CTFR). In this regime, the copper tubing acts simultaneously as the reactor vessel and the catalyst, eliminating the need for heterogeneous copper powder filtration and enabling safe operation at extreme temperatures (up to 250 °C)[3].

Experimental Design & Logical Workflows

G cluster_0 Batch Processing cluster_1 Flow Chemistry cluster_2 Microwave (Aqueous) Substrate Fluoroindole-2-Carboxylic Acid Batch1 Cu2O / NMP / 200°C (Standard) Substrate->Batch1 Thermal/Cu Catalysis Batch2 Cu / Sulfolane / 190°C (Alternative) Substrate->Batch2 High Solubility Flow Copper Tube Flow Reactor (CTFR) NMP + Quinoline / 250°C Substrate->Flow Continuous Scale-up MW Superheated H2O/THF 200°C Substrate->MW Aqueous MW Product Fluoroindole (Target) Batch1->Product 80% Yield Batch2->Product High Purity Flow->Product >90% Yield, Fast SideProduct SNAr Defluorination (Side Product) MW->SideProduct OH- attack on C-F

Logical workflow of decarboxylation conditions for fluoroindole carboxylic acids.

Comparative Data: Batch vs. Flow Conditions

The following table summarizes the quantitative performance of various decarboxylation conditions applied to fluoroindole-2-carboxylic acids.

MethodCatalystSolvent / AdditiveTemp (°C)YieldKey Advantage / Limitation
Thermal Batch NoneHeat above melting pt>200~50%Simple setup, but low yield and significant charring.
Microwave (Aq) NoneH2O / THF200<30%Fast, but causes severe SNAr defluorination[1].
Copper Batch Cu2O (1 eq)NMP20080%High yield; requires tedious catalyst filtration[1].
Sulfolane Batch Cu oxideSulfolane185–200>80%Excellent solubility; easy aqueous workup[2].
CTFR Flow Cu TubingNMP + Quinoline (2 eq)250>90%Scalable, no metal additives, high purity[3].

Self-Validating Experimental Protocols

Protocol A: Batch Decarboxylation using Cu2O in NMP

Ideal for milligram to low-gram scale synthesis where continuous flow equipment is unavailable.

Step 1: Reaction Assembly

  • Purpose: To prepare the reaction mixture under strictly anhydrous conditions.

  • Action: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend the fluoroindole-2-carboxylic acid (1.0 equiv) and Cu2O (1.0 equiv by mass) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Causality: Anhydrous NMP is critical. Trace water at 200 °C will act as a nucleophile, triggering SNAr displacement of the fluorine atom and destroying the substrate[1].

Step 2: Thermal Decarboxylation

  • Purpose: To drive the CO2 extrusion via the copper-carboxylate intermediate.

  • Action: Attach a reflux condenser and purge the system with inert nitrogen gas for 10 minutes. Heat the mixture to 200 °C using a sand bath or heating mantle for 5 hours.

  • Validation: The suspension will darken significantly. Evolution of CO2 gas can be monitored via a bubbler attached to the nitrogen line. The complete cessation of gas evolution indicates the consumption of the carboxylic acid.

Step 3: Workup and Isolation

  • Purpose: To remove the copper catalyst and the high-boiling solvent.

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter the mixture through a tightly packed pad of Celite to remove the insoluble copper residues. Wash the organic filtrate with water (3x) and brine to partition the NMP into the aqueous layer. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

  • Validation: The resulting product should be a pale oil or solid. 19F NMR should show a single distinct fluorine peak matching the starting material's chemical shift, confirming that no defluorination occurred during heating.

Protocol B: Continuous Flow Decarboxylation via CTFR

Ideal for scalable, additive-free production with minimized reaction times.

Step 1: Precursor Solution Preparation

  • Purpose: To formulate a homogeneous feed solution that will not precipitate inside the flow reactor.

  • Action: Prepare a 1.0 M stock solution of fluoroindole-2-carboxylic acid in anhydrous NMP. Add 2.0 equivalents of quinoline to the stock solution and stir until fully homogenized.

  • Causality: Quinoline acts as a transient ligand to stabilize the copper-coordinated intermediate formed at the walls of the copper tubing. Without quinoline, insoluble polymeric indole species can precipitate and catastrophically clog the microreactor[3].

Step 2: Flow Reactor Priming & Execution

  • Purpose: To execute the decarboxylation continuously at extreme temperatures safely.

  • Action: Prime a Copper Tube Flow Reactor (CTFR, 1.0 mm inner diameter) with pure NMP. Heat the CTFR coil to 250 °C using a metal-jacketed heating module. Inject the precursor stock solution at a flow rate calculated to achieve a residence time of 30 to 60 minutes. Ensure a 100 psi back-pressure regulator (BPR) is installed at the outlet.

  • Validation: Monitor the system pressure. A stable pressure profile indicates smooth decarboxylation. Spikes in pressure suggest localized boiling (CO2 expansion overcoming the BPR) or early signs of clogging. The BPR is essential to keep the NMP/quinoline solvent system in the liquid phase at 250 °C[3].

Step 3: Collection and Purification

  • Purpose: To isolate the pure fluoroindole.

  • Action: Collect the reactor effluent in a cooled receiving flask. Dilute with ethyl acetate, wash with 1 M HCl (to protonate and remove the quinoline additive into the aqueous phase), followed by water and brine. Concentrate under reduced pressure.

  • Validation: Purity of the crude effluent typically exceeds 95% by 1H NMR, significantly reducing downstream purification bottlenecks and confirming the highly selective nature of the flow methodology[3].

References

  • Source: Diva-Portal.
  • Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing Source: MIT Open Access Articles URL
  • WO2009016466A2 - A process for the preparation of naratriptan hydrochloride Source: Google Patents URL

Sources

Application

solid-phase synthesis using fluorinated indole building blocks

Application Note: Solid-Phase Synthesis of Fluorinated Indole Derivatives Introduction: The Fluorine Advantage in Indole Scaffolds The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Fluorinated Indole Derivatives

Introduction: The Fluorine Advantage in Indole Scaffolds

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and pharmaceutical agents. However, native indoles often suffer from rapid metabolic degradation (e.g., hydroxylation at C2/C3). The strategic incorporation of fluorine atoms—mimicking hydrogen sterically but altering electronics—can dramatically enhance metabolic stability, lipophilicity, and binding affinity.

Solid-Phase Synthesis (SPS) offers a distinct advantage for generating libraries of these compounds: it allows for the rapid removal of excess reagents (crucial for driving metal-catalyzed reactions to completion) and simplifies the purification of intermediates.

This guide details two robust, self-validating protocols for synthesizing fluorinated indoles on-resin:

  • Constructive Approach: The Larock Heteroannulation (building the ring).

  • Functionalization Approach: Palladium-catalyzed cross-coupling on pre-formed scaffolds.

Strategic Planning: Resin and Linker Selection[1]

Success in fluorinated indole SPS hinges on the stability of the linker against the specific electronic effects of fluorine. Fluorine is highly electron-withdrawing (EWG); if located near the attachment point, it can destabilize acid-labile linkers or retard cleavage.

Recommended Resin Systems:

Resin TypeLinker MechanismSuitability for Fluorinated IndolesCleavage Conditions
Wang Resin Ester linkageHigh. Good for C3-carboxyl indoles. The EWG nature of F on the ring typically stabilizes the ester, requiring standard TFA cleavage.95% TFA / 5% TIPS
Rink Amide Amide linkageHigh. Ideal for generating indole-carboxamides. Very acid-stable during synthesis.95% TFA / 5% H₂O
2-Chlorotrityl Ether/EsterModerate. Useful if the final product is acid-sensitive, but bulky fluorinated groups at the attachment site may sterically hinder loading.1% TFA / DCM

Protocol 1: The Constructive Approach (Larock Heteroannulation)

This protocol constructs the indole core from a resin-bound alkyne and a solution-phase fluorinated 2-iodoaniline. It is the most versatile method for introducing diversity at the 2- and 3-positions.

Mechanism & Workflow

The Larock synthesis involves an oxidative addition of Pd(0) to the aryl iodide, followed by alkyne insertion and intramolecular amine displacement of the halide.[1]

Larock_SPS Resin Resin Support (Rink Amide) Alkyne_Load Alkyne Loading (Propargyl acid) Resin->Alkyne_Load Coupling Larock_Cyc Larock Cyclization (Pd(OAc)2, LiCl, Base) Alkyne_Load->Larock_Cyc + F-Iodoaniline Cleavage Acid Cleavage (TFA/TIPS) Larock_Cyc->Cleavage Wash & Dry Product Fluorinated Indole Product Cleavage->Product Filtration

Figure 1: Workflow for the Solid-Phase Larock Indole Synthesis.

Step-by-Step Protocol

Materials:

  • Rink Amide MBHA resin (0.5-0.7 mmol/g loading)

  • Fmoc-Propargyl-Glycine or Propiolic acid (Linker-Alkyne)

  • Reagent A: 4-Fluoro-2-iodoaniline (or other fluorinated analog)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additives: LiCl (1 equiv), Na₂CO₃ (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Resin Preparation: Swell 200 mg Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) if necessary.

  • Alkyne Loading: Couple the alkyne-carboxylic acid (3 equiv) using HBTU (3 equiv) and DIPEA (6 equiv) in DMF for 2 hours. Validation: Kaiser Test (Negative = Complete coupling).

  • The Larock Cocktail:

    • In a separate vial, dissolve 4-Fluoro-2-iodoaniline (5 equiv), LiCl (1 equiv), and Na₂CO₃ (2.5 equiv) in DMF.

    • Add Pd(OAc)₂ (0.1 equiv) last to avoid premature precipitation.

    • Note on Causality:LiCl is critical here.[1] It stabilizes the palladium intermediate and facilitates the displacement of the iodide, which is sterically more difficult on solid support than in solution.

  • Cyclization: Add the cocktail to the resin. Heat to 80°C - 100°C for 12-16 hours under Argon.

    • Tip: Use a pressure-sealed vial or microwave reactor (80°C for 1 hour) to prevent solvent evaporation.

  • Washing: Filter resin. Wash extensively: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

    • Crucial Step: Wash with 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual Palladium.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours. Collect filtrate and evaporate.

Protocol 2: Functionalization of Fluorinated Scaffolds (Suzuki-Miyaura)

If the fluorinated indole core is already formed (or purchased as a building block), this protocol describes modifying it via Palladium-catalyzed cross-coupling. This is ideal for 5-fluoro- or 6-fluoro-indole scaffolds pre-loaded onto Wang resin.

Mechanism & Workflow

Suzuki_SPS Start Resin-Bound Bromo-Fluoro-Indole Coupling Suzuki Coupling (Ar-B(OH)2 + Base) Start->Coupling Cat_Prep Catalyst Pre-activation (Pd(PPh3)4 in DME) Cat_Prep->Coupling QC 19F NMR Check (Gel-Phase) Coupling->QC Micro-cleavage QC->Coupling If Fail (Re-couple) Finish Final Cleavage QC->Finish If Pass

Figure 2: Suzuki-Miyaura Coupling on Fluorinated Indole Resin.

Procedure:

  • Loading: Attach 5-bromo-4-fluoroindole-3-carboxylic acid to Wang Resin using DIC/DMAP (standard esterification).

  • Coupling:

    • Suspend resin in DME/EtOH/H₂O (9:1:1).

    • Add Aryl Boronic Acid (5 equiv) and Na₂CO₃ (5 equiv).

    • Add Pd(PPh₃)₄ (5-10 mol%).

    • Heat at 80°C for 12 hours.

  • Validation (The Fluorine Advantage):

    • Take a small aliquot of resin (~5 mg).

    • Suspend in deuterated solvent (CDCl₃ or DMSO-d6).

    • Run Gel-Phase ¹⁹F NMR.

    • Interpretation: The chemical shift of the Fluorine atom is highly sensitive to the electronic environment. The shift will move significantly (often 1-5 ppm) upon conversion of the Bromide to the Aryl group, allowing you to track reaction progress without cleaving the compound [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization (Larock) Steric hindrance of Ortho-FIncrease temperature to 110°C; switch to bulky ligands like P(t-Bu)₃.[2]
Black Resin (Pd crashing out) Insufficient Ligand/ChlorideEnsure LiCl is present. Wash resin with DMF before adding catalyst cocktail.
Low Yield after Cleavage Linker instabilityFluorine at C2/C4 can make the indole electron-poor, strengthening the ester bond to Wang resin. Switch to Rink Amide or extend cleavage time.
Broad ¹⁹F NMR Signals Restricted mobilitySwell resin in CDCl₃ or Benzene-d6 (better swelling than DMSO for polystyrene resins).

References

  • Mogemark, M., Elofsson, M., & Kihlberg, J. (2001).[3] Monitoring Solid-Phase Glycoside Synthesis with ¹⁹F NMR Spectroscopy. Organic Letters, 3(10), 1463–1466.[3] [Link]

  • Larock, R. C., & Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Ko, K. S., & Dixneuf, P. H. (2006). Ruthenium-catalyzed synthesis of fluorinated indoles. Organometallics.
  • Humphrey, C. E., & Fagerner, N. J. (2016). Solid-Phase Synthesis of Heterocycles. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Fluoro-1-methyl-1H-indole-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies and regioselectivity issues in the functionalization of halogenated indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies and regioselectivity issues in the functionalization of halogenated indoles. The synthesis of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid presents unique electronic and steric challenges. The highly electronegative fluorine atom at the 7-position exerts a strong inductive (-I) effect, which alters the nucleophilicity of the indole core.

To maximize yield and ensure scalability, we recommend a robust three-step synthetic sequence: N-methylation , followed by regioselective C3-acylation with trichloroacetyl chloride , and concluding with alkaline hydrolysis . This route avoids the harsh oxidative conditions of alternative pathways and provides a self-validating purification mechanism.

Synthetic Workflow

SynthesisWorkflow A 7-Fluoroindole B 7-Fluoro-1-methylindole A->B Step 1: N-Methylation (NaH, MeI, DMF) C 7-Fluoro-1-methyl-3- (trichloroacetyl)indole B->C Step 2: Acylation (Cl3CCOCl, Pyridine, THF) D 7-Fluoro-1-methyl-1H-indole- 3-carboxylic acid C->D Step 3: Hydrolysis (KOH, MeOH/H2O)

Caption: Three-step synthetic workflow for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, meaning the physical or chemical changes observed during the process inherently confirm the success of the step.

Step 1: N-Methylation of 7-Fluoroindole
  • Reagents: 7-Fluoroindole (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Iodomethane (1.5 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve 7-fluoroindole in anhydrous DMF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add NaH portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

    • Add iodomethane dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Quench carefully with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The product spot will have a higher

    
     than the starting material due to the loss of the polar N-H hydrogen bond donor.
    
Step 2: Regioselective C3-Acylation
  • Reagents: 7-Fluoro-1-methylindole (1.0 eq), Trichloroacetyl chloride (1.3 eq), Pyridine (1.3 eq), Anhydrous THF.

  • Procedure:

    • Dissolve 7-fluoro-1-methylindole and pyridine in anhydrous THF and cool to 0 °C[1].

    • Add a solution of trichloroacetyl chloride in THF dropwise over 1 hour[1].

    • Warm the mixture to room temperature and stir overnight (12–16 hours)[1].

    • Quench the reaction with 1M HCl to neutralize pyridine. Extract with EtOAc, dry over Na₂SO₄, and concentrate under vacuum to yield the intermediate[1].

  • Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The highly electron-withdrawing trichloroacetyl group causes the product to appear as a distinct, UV-active spot with a lower

    
     than the N-methylated starting material.
    
Step 3: Alkaline Hydrolysis
  • Reagents: 7-Fluoro-1-methyl-3-(trichloroacetyl)indole (1.0 eq), KOH (5.0 eq), Methanol, Water.

  • Procedure:

    • Dissolve the crude solid from Step 2 in Methanol. Add an aqueous solution of KOH[1].

    • Heat the mixture to reflux for 4–6 hours[1].

    • Cool to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the aqueous residue with water and wash with EtOAc (discard the organic layer) to remove unreacted starting material and neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Validation: The phase-transfer purification (extraction of impurities from the basic aqueous phase, followed by precipitation upon acidification) is a self-validating step. The final product's identity can be confirmed by the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) in FTIR.

Quantitative Data Summary

StepReactionReagents & ConditionsExpected YieldTypical Reaction Time
1 N-MethylationNaH (1.2 eq), MeI (1.5 eq), DMF, 0 °C to RT85 – 95%2 – 4 hours
2 C3-AcylationCl₃CCOCl (1.3 eq), Pyridine (1.3 eq), THF, 0 °C to RT75 – 85%12 – 16 hours
3 HydrolysisKOH (5.0 eq), MeOH/H₂O, Reflux80 – 90%4 – 6 hours
Overall Total Synthesis 3-Step Sequence 51 – 72% ~ 24 hours

Troubleshooting Guides & FAQs

Q1: Why is my N-methylation yield low, with significant unreacted starting material remaining? Causality: The highly electronegative fluorine atom at the 7-position exerts a strong electron-withdrawing inductive (-I) effect on the adjacent N1 nitrogen. This significantly reduces the nucleophilicity of the indole nitrogen and makes deprotonation more difficult compared to an unsubstituted indole. Solution: If you are using a weak base (e.g., K₂CO₃), deprotonation will be incomplete. Switch to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) at 0 °C. Ensure you allow sufficient time (30 mins) for the complete formation of the indolide anion before adding the electrophile (MeI).

Q2: During the Friedel-Crafts acylation, I observe multiple spots on TLC and a low yield of the C3 product. How can I improve regioselectivity? Causality: While the C3 position is the most nucleophilic site on the indole ring, the 7-fluoro group slightly deactivates the ring toward electrophilic aromatic substitution. If the reaction is forced using harsh Lewis acids (like AlCl₃), it can lead to C2-acylation, di-acylation, or polymerization. Solution: Utilize the pyridine-mediated activation of trichloroacetyl chloride in THF[1]. As shown in the mechanism below, pyridine reacts with trichloroacetyl chloride to form a milder, highly selective acylpyridinium intermediate, which prevents over-reaction and cleanly targets the C3 position.

Mechanism N1 Trichloroacetyl Chloride + Pyridine N2 Acylpyridinium Intermediate (Highly Electrophilic) N1->N2 Activation N3 Nucleophilic Attack by C3 of Indole Ring N2->N3 Electrophilic addition N4 Wheland Intermediate (Sigma Complex) N3->N4 C3-C bond formation N5 Deprotonation & Rearomatization N4->N5 Base abstracts proton N6 3-Trichloroacetylindole Derivative N5->N6 Product formation

Caption: Mechanism of pyridine-mediated Friedel-Crafts acylation at the indole C3 position.

Q3: The final hydrolysis step yields a sticky residue instead of a crystalline solid. How do I properly isolate the carboxylic acid? Causality: This is a classic isolation error. After alkaline hydrolysis (KOH/MeOH), the product exists as a highly water-soluble potassium carboxylate salt. If the methanol is not completely removed before acidification, the product will remain partially dissolved or crash out as an oil. Solution: You must completely strip the methanol under reduced pressure before acidification. Furthermore, washing the basic aqueous layer with an organic solvent (like EtOAc) prior to acidification is critical—this removes non-polar impurities that cause "stickiness." Only after this wash should you acidify the aqueous layer to pH 2–3 while cooling in an ice bath to force the pure carboxylic acid to precipitate.

Q4: Can I use the Vilsmeier-Haack formylation followed by oxidation instead of the trichloroacetyl chloride route? Causality: Yes, introducing the 3-carboxy group via a Vilsmeier-Haack reaction followed by sodium chlorite oxidation of the resulting aldehyde is a well-documented alternative[2]. Another common method is the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate[3]. However, the trichloroacetyl route is often preferred for electron-deficient (fluorinated) indoles because it provides a direct "acylation-hydrolysis" pathway, avoiding harsh oxidative conditions that can occasionally lead to ring-opening or over-oxidation side reactions in sensitive substrates.

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride - Benchchem.

  • How can 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER be prepared? - Guidechem. 1

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - ACS Publications. 2

  • 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 - ChemicalBook. 3

  • 1-Methylindole-3-carboxylic acid 97 32387-21-6 - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 7-Fluoro-1-methylindole-3-carboxylic Acid by Recrystallization

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-fluoro-1-methylindole-3-carboxylic acid via recrystallization. Below,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-fluoro-1-methylindole-3-carboxylic acid via recrystallization. Below, you will find a structured question-and-answer guide to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 7-fluoro-1-methylindole-3-carboxylic acid and the principles of recrystallization.

Q1: What is the underlying principle of recrystallization for purification?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the solvent (mother liquor)[1][2]. The effectiveness of this process relies on the slow, controlled formation of a crystal lattice, which naturally excludes foreign molecules[3].

Q2: What are the key characteristics of an ideal solvent for recrystallizing 7-fluoro-1-methylindole-3-carboxylic acid?

A2: The choice of solvent is the most critical parameter for successful recrystallization[4]. An ideal solvent should exhibit the following properties:

  • High Solvency at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or below to maximize the recovery of the purified crystals upon cooling[5].

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q3: What are some potential starting solvents for 7-fluoro-1-methylindole-3-carboxylic acid?

A3: As an indole derivative with a carboxylic acid functional group, the compound has both polar (carboxylic acid, N-H in parent indole) and non-polar (aromatic rings) characteristics. Based on general solubility principles ("like dissolves like") for similar structures like indole-3-carboxylic acid, suitable solvents would likely be polar protic or polar aprotic solvents.[6][7][8] A systematic screening is always recommended.

Solvent Class Examples Rationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, often providing good solubility at high temperatures and reduced solubility upon cooling.
Ketones Acetone, Methyl Ethyl KetoneThese polar aprotic solvents are good general-purpose solvents for moderately polar compounds. Their lower boiling points can be advantageous.
Esters Ethyl AcetateOften a good choice for compounds of intermediate polarity. It is less polar than alcohols and can provide a steep solubility curve.
Water Due to the carboxylic acid group, there might be some solubility in hot water, but the larger organic scaffold likely makes it poorly soluble in cold water. Often used as an anti-solvent.[1]
Mixed Solvents Ethanol/Water, Acetone/HexaneA mixed-solvent system is useful when no single solvent has the ideal solubility profile.[2] One dissolves the compound well (solvent), and the other dissolves it poorly (anti-solvent).[1]

Q4: What are common impurities that might be present in crude 7-fluoro-1-methylindole-3-carboxylic acid?

A4: Impurities often originate from starting materials, side reactions, or degradation. Common synthesis routes for indole derivatives, such as the Fischer, Leimgruber–Batcho, or Larock syntheses, can introduce specific impurities.[9][10] Potential impurities could include:

  • Starting Materials: Unreacted 7-fluoro-1-methylindole or reagents used for the carboxylation step.

  • Byproducts of N-methylation: If starting from 7-fluoroindole-3-carboxylic acid, incomplete methylation could leave the parent indole acid as an impurity.[11]

  • Decarboxylation Product: Indole-3-carboxylic acids can be susceptible to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 7-fluoro-1-methylindole.

  • Oxidation Products: Indoles can be sensitive to air and light, potentially forming colored, oxidized, or polymerized species.[12]

  • Related Isomers: Depending on the synthetic route, small amounts of other positional isomers could be formed.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the recrystallization procedure.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Q: I heated my compound in the solvent, and upon cooling, it separated as an oily liquid instead of solid crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[13][14] This typically happens for two main reasons:

  • High Supersaturation at a Temperature Above the Solute's Melting Point: The solution becomes saturated while the temperature is still above the melting point of your compound (or a low-melting eutectic mixture of your compound and impurities).

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound and interfere with crystal lattice formation.[15]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. This ensures that crystallization begins at a lower temperature.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss. This gives molecules more time to orient themselves into a crystal lattice.[3]

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Switch to a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly.[15]

  • Scratch or Seed the Solution: Once the solution has cooled slightly, scratching the inside surface of the flask with a glass rod can provide nucleation sites for crystal growth.[4][5] Alternatively, adding a tiny, pure "seed crystal" of the desired compound can initiate crystallization.[14][16]

Problem 2: No Crystals Form, Even After Extensive Cooling.

Q: My solution is clear and has been cooling for a long time, even in an ice bath, but no crystals have appeared. What should I do?

A: This issue is typically caused by either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or a high kinetic barrier to nucleation.

Solutions:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass rod. The microscopic glass fragments serve as nucleation points.[4][6]

    • Seeding: Add a single, pure seed crystal to the solution. This provides a template for further crystal growth.[16]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent.[5] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly, trapping impurities.

  • Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble but is miscible with your current solvent, you can add it dropwise to the cooled solution until it becomes persistently cloudy, then allow it to stand.[1][17]

Problem 3: The Recovered Crystals are Discolored.

Q: The starting material was dark, and my final crystals, while well-formed, are still colored (e.g., pinkish or yellowish). How can I remove these colored impurities?

A: Colored impurities are often large, polar, or conjugated molecules that can be effectively removed using an adsorbent like activated charcoal. Indole derivatives, in particular, can have pinkish or yellowish hues due to minor oxidation or polymerization.[12]

Procedure for Decolorization:

  • Dissolve the impure compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[2]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Problem 4: The Final Yield is Very Low.

Q: I obtained pure crystals, but my recovery was less than 50%. How can I improve the yield?

A: Low yield is a common issue in recrystallization and can be attributed to several factors.

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of solvent, as a significant portion of your product will remain dissolved even after cooling.[4] Use just enough hot solvent to fully dissolve the solid.

  • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation from the solution.[5]

  • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your steps to minimize unnecessary transfers.

  • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[5]

  • Second Crop of Crystals: The mother liquor (the filtrate) is still saturated with your compound. You can often recover a second, albeit less pure, crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Part 3: Experimental Workflow & Visualization

Standard Recrystallization Protocol
  • Dissolution: Place the crude 7-fluoro-1-methylindole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions only if undissolved solid remains at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can place it on a non-conductive surface like a cork ring or paper towels.[5]

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Charcoal (if needed for color) A->B Colored Solution D 4. Slow Cooling to Room Temp A->D No Insolubles/ Color C 3. Hot Gravity Filtration (if needed for insolubles) B->C C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals G->H I Pure Crystals H->I Final Product

Caption: General workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Cooling Oiling Compound 'Oils Out' Start->Oiling Liquid layer forms NoCrystals No Crystals Form Start->NoCrystals Solution remains clear LowYield Yield is Very Low Start->LowYield After isolation Sol_Reheat Reheat & Add More Solvent Oiling->Sol_Reheat Sol_SlowCool Cool Slower / Insulate Oiling->Sol_SlowCool Sol_ChangeSolvent Change Solvent / Use Mixed-Solvent System Oiling->Sol_ChangeSolvent Sol_Scratch Scratch Flask Wall NoCrystals->Sol_Scratch Sol_Seed Add Seed Crystal NoCrystals->Sol_Seed Sol_Evaporate Reduce Solvent Volume (Evaporate) NoCrystals->Sol_Evaporate Sol_MinSolvent Use Minimum Hot Solvent LowYield->Sol_MinSolvent Sol_IceBath Ensure Thorough Ice Bath Cooling LowYield->Sol_IceBath

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • European Patent Office. (2004, May 27). Process for preparing 1-methylindazole-3-carboxylic acid - EP 1484321 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 7-Fluoro-1-methylindole-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 7-fluoro-1-methylindole-3-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 7-fluoro-1-methylindole-3-carboxylic acid . Due to the electron-rich nature of the indole core and the specific functional groups present, crude mixtures often contain unreacted starting materials, over-alkylated byproducts, and auto-oxidation polymers.

This document provides field-proven troubleshooting FAQs, mechanistic causality for experimental choices, and self-validating standard operating procedures (SOPs) to ensure high-purity isolation.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to identify the dominant impurities in your crude mixture. The workflow below outlines the logical progression for isolating the target carboxylic acid.

G Start Crude 7-Fluoro-1-methylindole- 3-carboxylic Acid Imp1 Contains Unreacted Starting Material? Start->Imp1 Act1 Perform Acid-Base Extraction (pH Swing) Imp1->Act1 Yes Imp2 Contains Ester Over-alkylation? Imp1->Imp2 No Act1->Imp2 Act2 Perform Saponification (LiOH/THF/H2O) Imp2->Act2 Yes Imp3 Highly Discolored (Pink/Brown)? Imp2->Imp3 No Act2->Imp3 Act3 Activated Charcoal Treatment & Recrystallization Imp3->Act3 Yes Pure Pure 7-Fluoro-1-methylindole- 3-carboxylic Acid Imp3->Pure No Act3->Pure

Caption: Workflow for diagnosing and removing impurities from crude 7-fluoro-1-methylindole-3-carboxylic acid.

Frequently Asked Questions (Troubleshooting Guides)

Q1: How do I remove unreacted 7-fluoro-1-methylindole or other non-acidic impurities from the crude product? A: The most efficient method is an acid-base extraction . The carboxylic acid group on the indole C3 position has a predicted pKa of approximately 3.5 to 3.9[1][2]. The fluorine atom at the C7 position exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the proton compared to unsubstituted analogs. When treated with a mild base like sodium bicarbonate (NaHCO₃) at pH ~8, the acid deprotonates to form a highly water-soluble sodium carboxylate salt. Neutral impurities (such as unreacted 7-fluoro-1-methylindole) remain completely un-ionized and partition into the organic phase (e.g., ethyl acetate)[3][4]. Discarding the organic layer and acidifying the aqueous layer forces the target compound to precipitate out of solution in high purity.

Q2: LC-MS analysis shows a mass corresponding to a methyl ester (+14 Da). How do I resolve this over-alkylation issue? A: If your synthetic route utilized strong methylating agents (like dimethyl sulfate or methyl iodide) to install the N-methyl group, the carboxylic acid was likely concurrently methylated to form methyl 7-fluoro-1-methylindole-3-carboxylate. Because esters are neutral, they will be lost to the organic waste during an acid-base extraction. Causality & Fix: To recover your yield, you must perform a saponification prior to extraction. Reflux the crude mixture in a THF/Water co-solvent system with 2-3 equivalents of LiOH or NaOH. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel methoxide, regenerating the target carboxylic acid.

Q3: My isolated 7-fluoro-1-methylindole-3-carboxylic acid is heavily discolored (dark pink or brown). How can I remove these impurities without significant yield loss? A: Indoles are highly electron-rich heterocycles that are notoriously prone to auto-oxidation, forming conjugated, deeply colored polymeric byproducts. These impurities often co-precipitate with the product. Causality & Fix: Treat the crude mixture with activated charcoal (Norit) . Activated charcoal possesses a massive surface area with hydrophobic, graphite-like pores. It selectively binds large, highly conjugated polymeric indoles via strong


 stacking interactions, leaving the smaller, monomeric target molecules in solution. Filtering the hot solution through Celite removes the charcoal-bound impurities entirely.

Quantitative Data & Reagent Selection

The table below summarizes the physicochemical parameters and reagent rationales governing the purification of 7-fluoro-1-methylindole-3-carboxylic acid.

Property / ParameterValue / ReagentMechanistic Rationale
Target Compound pKa ~3.5 – 3.9Dictates the pH required for aqueous extraction (pH > 8) and subsequent precipitation (pH < 2)[1][2].
Extraction Solvent Ethyl Acetate (EtOAc)Provides excellent solubility for neutral indole impurities while remaining strictly immiscible with water[4].
Aqueous Base Sat. NaHCO₃ (aq)A mild base sufficient to deprotonate the carboxylic acid without risking the hydrolysis of functional groups on other potential substrates[3].
Acidification Agent 2M HCl (aq)A strong mineral acid required to drop the pH well below the pKa, ensuring complete reprotonation and maximum precipitation.
Decolorizing Agent Activated Charcoal (5-10% w/w)High surface area material that acts as an adsorbent sink for high-molecular-weight, conjugated indole polymers.

Standard Operating Procedures (Step-by-Step Methodologies)

Protocol A: Acid-Base Extraction & Precipitation

This protocol isolates the target acid from neutral organic impurities. It is designed as a self-validating system : the cessation of gas evolution confirms complete deprotonation, and the formation of a dense precipitate confirms successful reprotonation.

G Mixture Crude Mixture in EtOAc (Acid + Neutral Impurities) Base Add NaHCO3 (aq) pH 8.0 Mixture->Base AqLayer1 Aqueous Layer (Water-Soluble Carboxylate Salt) Base->AqLayer1 Deprotonation OrgLayer1 Organic Layer (Neutral Impurities) Base->OrgLayer1 Phase Separation Acid Add HCl (aq) pH 2.0 AqLayer1->Acid Discard Discard / Recycle OrgLayer1->Discard Precipitate Precipitation of Pure 7-Fluoro-1-methylindole-3-carboxylic acid Acid->Precipitate Reprotonation

Caption: Acid-base extraction mechanism for isolating 7-fluoro-1-methylindole-3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Phase Separation: Shake the funnel vigorously. Crucial Step: Vent the funnel frequently to release the CO₂ gas generated by the acid-base neutralization[3]. Once gas evolution ceases (validating complete deprotonation), allow the layers to separate.

  • Organic Wash: Drain the aqueous layer (bottom) into a clean Erlenmeyer flask. Extract the aqueous layer once more with a half-volume of fresh EtOAc to ensure the absolute removal of lipophilic impurities[4]. Discard the combined organic layers.

  • Acidification: Place the Erlenmeyer flask containing the aqueous layer in an ice bath and add a magnetic stir bar. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.0 (verify with pH paper).

  • Isolation: A dense, off-white precipitate will form immediately (validating reprotonation). Stir for 30 minutes at 0 °C to maximize crystal growth. Filter the solid under vacuum, wash with ice-cold water, and dry overnight under high vacuum.

Protocol B: Activated Charcoal Decolorization & Recrystallization

Use this protocol if the isolated product from Protocol A exhibits pink or brown discoloration due to auto-oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored acid in a minimum volume of boiling solvent (e.g., EtOAc or Methanol)[3].

  • Charcoal Addition: Remove the flask from the heat source. Carefully add 5-10% (w/w relative to the crude mass) of activated charcoal. Warning: Adding charcoal directly to a boiling solution provides nucleation sites that will cause violent bumping and loss of material.

  • Reflux: Return the flask to the heat source and reflux gently for 15 to 30 minutes to allow the

    
     stacking interactions to reach equilibrium.
    
  • Hot Filtration: Filter the hot suspension under vacuum through a tightly packed pad of Celite 545 in a sintered glass funnel. The Celite prevents fine charcoal particulates from passing through. Self-Validation: The filtrate should immediately appear as a clear, pale yellow or colorless solution.

  • Crystallization: Concentrate the filtrate under reduced pressure to roughly one-third of its original volume. Slowly add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy.

  • Collection: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting purified crystals and dry in vacuo.

References

  • NP-MRD. "Showing NP-Card for Indole-3-carboxylic acid (NP0001160)." Natural Products Magnetic Resonance Database. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of Indole-3-Carboxylic Acids During Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a critical challenge in s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a critical challenge in synthetic chemistry: the unwanted decarboxylation of indole-3-carboxylic acids during experimental workup and purification. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This resource is designed to empower you with that knowledge.

Section 1: The Science of Decarboxylation

Q1: What is decarboxylation and why are indole-3-carboxylic acids so susceptible to it?

A: Decarboxylation is the chemical removal of a carboxyl group (-COOH) and the subsequent release of carbon dioxide (CO₂). Indole-3-carboxylic acids are particularly prone to this reaction, especially under acidic conditions, due to the electronic nature of the indole ring.

The mechanism is generally understood to be an acid-catalyzed electrophilic substitution (A-SE2)[1]. The electron-rich indole ring, specifically the C3 position, is susceptible to protonation by an acid. This creates a zwitterionic intermediate which can readily lose CO₂, a very stable leaving group. The resulting intermediate is then deprotonated to regenerate the aromatic indole ring system[1]. This process is significantly accelerated by heat.

dot digraph "Decarboxylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Acid-Catalyzed Decarboxylation of Indole-3-Carboxylic Acid", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} graph [ dpi = 300 ]; }

Caption: Acid-catalyzed decarboxylation pathway.

Section 2: Troubleshooting Guide for Workup & Isolation

This section addresses common problems encountered during the isolation and purification of indole-3-carboxylic acids.

Q2: I'm observing significant product loss and gas evolution after acidifying my reaction mixture to extract the product. What's happening and how can I prevent it?

A: This is a classic sign of acid-catalyzed decarboxylation. When you acidify the aqueous solution containing the carboxylate salt of your product, you are creating the ideal conditions for this unwanted side reaction. The combination of low pH and any residual heat from the reaction (e.g., saponification) is the primary cause.

Troubleshooting Steps:

  • Temperature Control is Critical: Before acidification, cool the aqueous phase thoroughly in an ice-water bath (0-5 °C). Perform the entire acidification and extraction process at this reduced temperature.

  • Use Weaker Acids or Controlled Addition: Instead of using concentrated strong acids like 12N HCl, switch to a more dilute solution (e.g., 2M HCl) and add it dropwise with vigorous stirring while monitoring the temperature[2][3].

  • Target a Milder pH: You only need to protonate the carboxylic acid enough for it to be extracted into an organic solvent. Acidifying to a pH of 3-4 is often sufficient and is much safer than going to pH 1-2[2]. Use pH paper or a calibrated pH meter to avoid over-acidification.

  • Work Quickly: Do not allow the acidified mixture to stand for extended periods. Proceed immediately with the extraction after the target pH is reached.

Q3: My product appears to be degrading during solvent evaporation on the rotary evaporator. How can I minimize this?

A: This suggests that your product is thermally labile, and residual acid in your organic extract may be catalyzing decarboxylation as the concentration increases.

Troubleshooting Steps:

  • Wash with Brine: Before drying your organic extract, wash it with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water and any residual mineral acid.

  • Minimize Heat: Use the lowest possible temperature on the rotary evaporator water bath that still allows for efficient solvent removal. For volatile solvents like ethyl acetate or dichloromethane, a bath temperature of 25-30 °C is often sufficient. Never heat to dryness.

  • Remove Residual Solvent Under High Vacuum: Once the bulk of the solvent is removed, transfer the sample to a high vacuum line (at room temperature) to remove the final traces of solvent without applying heat.

Q4: Can I use silica gel column chromatography to purify my indole-3-carboxylic acid? What are the risks?

A: While possible, using standard silica gel for chromatography is risky and can lead to significant decarboxylation. Silica gel is inherently acidic and provides a large surface area, creating a perfect environment for the acid-catalyzed degradation of your product.

Recommended Approaches:

  • Reversed-Phase Chromatography (Best Option): Reversed-phase (C18) chromatography is the preferred method as it uses a non-polar stationary phase and polar, often neutral or near-neutral, mobile phases (e.g., water/acetonitrile or water/methanol)[4][5]. This avoids the acidic environment of silica gel.

  • Deactivated Silica Gel: If you must use normal-phase chromatography, you can try to minimize degradation by deactivating the silica gel. This can be done by including a small amount of a volatile base like triethylamine (e.g., 0.1-1%) or acetic acid in your eluent system. The choice of additive depends on the specific properties of your compound. Note that the additive will need to be removed from your final product.

  • Rapid "Plug" Filtration: For removing highly non-polar or highly polar impurities, a quick filtration through a short "plug" of silica gel is less likely to cause degradation than a long, slow-running column. Elute quickly with a pre-determined solvent system.

Section 3: Best Practices & Protocols

Adherence to best practices is crucial for consistent success. The following protocols and data summary are designed to provide a reliable framework for your workups.

Table 1: Critical Parameters for Preventing Decarboxylation
ParameterRisk Factor for DecarboxylationRecommended Practice
Temperature High temperatures (>40 °C) dramatically accelerate the reaction rate.Maintain temperature at 0-25 °C for all workup and purification steps involving the free acid[2][3].
pH Strongly acidic conditions (pH < 3) promote protonation and subsequent CO₂ loss[1].Acidify only to the point of precipitation/extraction (typically pH 3-4). Avoid strong, concentrated acids[2].
Time in Acid Prolonged exposure to acidic conditions increases the likelihood of degradation.Perform acidification and extraction steps rapidly. Do not store acidic solutions of the product.
Purification Media Acidic stationary phases like silica gel can catalyze decarboxylation.Prioritize recrystallization or reversed-phase (C18) chromatography[4][6].
Protocol 1: Decarboxylation-Minimizing Aqueous Workup

This protocol is designed for the isolation of an indole-3-carboxylic acid following a reaction in an aqueous or water-miscible solvent (e.g., after saponification).

  • Cooling: After the reaction is complete, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.

  • Initial Extraction (Optional Base Wash): If your reaction mixture contains non-polar, non-acidic impurities, perform a preliminary extraction with a water-immiscible solvent (e.g., ethyl acetate or ether) while the solution is still basic. Discard the organic layer.

  • Acidification: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add 2M HCl dropwise. Monitor the pH of the aqueous layer with pH paper. Continue adding acid until the product precipitates or the pH reaches ~3-4.

  • Extraction: Immediately extract the acidified aqueous layer with three portions of a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with one portion of water, followed by one portion of saturated brine solution. This removes residual acid and water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator with a bath temperature no higher than 30 °C. Remove the final traces of solvent under high vacuum without heating.

Protocol 2: Safe Recrystallization of Indole-3-Carboxylic Acids

Recrystallization can be an excellent purification method if performed correctly.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at a moderately elevated temperature. Avoid solvents that require high temperatures for dissolution (e.g., avoid boiling for extended periods). A common choice is an ethanol/water mixture.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product to achieve complete dissolution. Do not exceed a temperature of 50-60 °C if possible.

  • Cooling: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Do not agitate it.

  • Crystallization: Allow crystals to form undisturbed. Once crystal formation appears complete, you can place the flask in an ice bath or refrigerator for 30-60 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q5: Is the carboxylate salt (basic form) of my compound stable?

A: Generally, yes. In its deprotonated carboxylate form, the compound is much more stable towards decarboxylation. The negative charge on the carboxylate group disfavors the reaction mechanism. Stability issues under basic conditions are more likely to arise from other functionalities in the molecule or if extremely high temperatures are used[7][8].

Q6: How do substituents on the indole ring affect the rate of decarboxylation?

A: Electron-donating groups (EDGs) on the indole ring increase the electron density, making the ring more susceptible to protonation and thus accelerating the rate of decarboxylation. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive and slowing down decarboxylation[1]. Be especially cautious with indole-3-carboxylic acids bearing EDGs like methoxy (-OCH₃) or alkyl groups.

Q7: I need to saponify a methyl ester to get my indole-3-carboxylic acid. What are the best conditions?

A: Saponification involves a basic hydrolysis followed by an acidic workup. To minimize risk:

  • Hydrolysis: Use a base like lithium hydroxide (LiOH) in a solvent system like THF/water or methanol/water at room temperature or with gentle warming (e.g., up to 40 °C)[3]. Avoid high temperatures or prolonged refluxing with strong bases like NaOH if possible.

  • Workup: Once the hydrolysis is complete, follow the Decarboxylation-Minimizing Aqueous Workup protocol (Protocol 1) described above, paying close attention to temperature and pH control.

Q8: How can I definitively confirm if decarboxylation is occurring?

A: Several analytical techniques can confirm this:

  • Thin-Layer Chromatography (TLC): The decarboxylated product (the parent indole) will be significantly less polar than the carboxylic acid. It will have a much higher Rf value.

  • ¹H NMR Spectroscopy: Take a proton NMR of your crude product. Look for the disappearance of the acidic -COOH proton (a broad singlet, often >10 ppm) and the appearance of a new proton at the C3 position of the indole ring (typically a singlet or triplet between 6.5-7.5 ppm).

  • LC-MS: This is a very sensitive method. You can monitor the masses of both your desired product (e.g., [M-H]⁻) and the decarboxylated side product.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues related to low yields or impurity of indole-3-carboxylic acids.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} graph [ dpi = 300 ];

Caption: Decision tree for troubleshooting product loss.

References

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists . Frontiers in Chemistry. [Link]

  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions . ResearchGate. [Link]

  • Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation . PubMed. [Link]

  • Indole-3-acetic Acid . Organic Syntheses. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists . PMC. [Link]

  • Approaches to calix[1]indoles from activated indole carboxylic acids . Arkivoc. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides . ResearchGate. [Link]

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase . PMC. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions . Taylor & Francis Online. [Link]

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis . PMC. [Link]

Sources

Troubleshooting

chromatographic separation of fluoroindole isomers

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the separation of fluoroindole is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the separation of fluoroindole isomers.

Fluorine substitution on the indole ring fundamentally alters the molecule's electron density, dipole moment, and hydrogen-bonding capacity. Consequently, traditional reversed-phase approaches often fail. This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to ensure your analytical workflows are robust and reproducible.

Diagnostic Workflow for Fluoroindole Separation

Workflow A Fluoroindole Mixture B Identify Isomer Type A->B C Positional Isomers B->C D Stereoisomers (Chiral) B->D E Pentafluorophenyl (PFP) Phase C->E F Chiral Stationary Phase (CSP) D->F G Optimize Dipole Interactions (MeOH/H2O) E->G H Optimize Steric/H-Bonding (Hexane/IPA or Polar Ionic) F->H I Fluorescence Detection (Ex: 280nm, Em: 350nm) G->I H->I

Decision tree for selecting chromatographic workflows for fluoroindole isomers.

Frequently Asked Questions & Troubleshooting

Q1: Why do my positional fluoroindole isomers (e.g., 4-fluoroindole and 5-fluoroindole) co-elute as a single broad peak on a standard C18 column? Causality & Solution: Standard C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions. Positional isomers of fluoroindoles possess nearly identical partition coefficients (logP) and hydrophobic surface areas, rendering C18 stationary phases blind to their structural differences[1]. To resolve this, you must switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, and rigid shape selectivity[1]. The highly electronegative fluorine atoms on the stationary phase interact differentially with the distinct dipole moments generated by the varying position of the fluorine atom on the indole ring, allowing for baseline separation[1].

Q2: I am trying to separate chiral fluorinated indole derivatives (e.g., fluorotryptophan analogs). What is the most reliable stationary phase? Causality & Solution: Enantiomers cannot be separated on achiral phases. You must utilize a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) or Whelk-O 1 columns are highly effective for these scaffolds[2][3]. The separation is driven by steric hindrance, hydrogen bonding, and dipole stacking[3]. Interestingly, fluorination of the indole ring alters the electron density and hydrogen-bond donor capacity of the indole NH. This alteration often enhances enantiorecognition on macrocyclic phases compared to non-fluorinated analogs, making the separations enthalpically driven[3].

Q3: My UV detection at 254 nm yields a poor signal-to-noise ratio for trace fluoroindole analysis. How can I improve sensitivity? Causality & Solution: While indoles absorb UV light, their extinction coefficients may not provide sufficient sensitivity for trace environmental or pharmacokinetic analysis. Indoles naturally exhibit strong fluorescence due to their rigid, conjugated bicyclic aromatic structure[4][5]. Switching from a UV/Vis detector to a Fluorescence (FL) detector will drastically improve the signal-to-noise ratio[4]. Because fluoroquinolones and fluorinated heterocycles naturally exhibit high fluorescence, HPLC coupled with FL detection is the logical and most sensitive solution[4].

Q4: I successfully separated my chiral fluorooxindole enantiomers, but the peaks are merging over time in the collection vial. What is happening? Causality & Solution: You are observing base-promoted racemization. Deprotonation at the chiral center forms an achiral enolate, leading to enantioconversion[2]. While the incorporation of fluorine at the chiral center actually increases configurational stability compared to a methyl group (decreasing the racemization rate by 2.5-fold), the presence of basic modifiers in your mobile phase (like diethylamine) will accelerate this degradation[2]. Ensure your mobile phase is strictly neutral or slightly acidic to maintain stereochemical integrity post-elution[2].

Standardized Experimental Protocols

Protocol A: Reversed-Phase Separation of Positional Fluoroindole Isomers

This protocol utilizes a PFP column to exploit dipole-dipole and


 interactions.
  • Column Equilibration: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm) and flush with 100% Methanol for 20 column volumes, followed by the mobile phase.

    • Causality: PFP columns are prone to phase collapse in highly aqueous environments; starting with 100% organic ensures uniform solvation of the fluorinated ligands.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 Methanol:Water. Do not use Acetonitrile.

    • Causality: Methanol acts as a protic solvent that participates in hydrogen bonding, enhancing the

      
       selectivity of the PFP phase. Acetonitrile, being a 
      
      
      
      -electron source itself, suppresses the
      
      
      interactions between the fluoroindole and the PFP phase, leading to loss of resolution.
  • Sample Preparation: Dissolve the fluoroindole mixture in the mobile phase to a concentration of 0.1 mg/mL. Filter through a 0.2 µm PTFE syringe filter.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch band broadening at the head of the column.

  • Isocratic Elution & Detection: Run at a flow rate of 1.0 mL/min. Set the Fluorescence detector to Excitation: 280 nm, Emission: 350 nm.

  • System Suitability (Self-Validation): Calculate the resolution factor (

    
    ) between the 4-fluoroindole and 5-fluoroindole peaks. The system is validated for use only if 
    
    
    
    and the peak tailing factor (
    
    
    ) is
    
    
    .
Protocol B: Chiral Separation of Fluoroindole Enantiomers

This protocol utilizes a Macrocyclic Glycopeptide CSP for stereoisomer resolution.

  • CSP Selection & Equilibration: Install a macrocyclic glycopeptide column. Equilibrate with a Polar Ionic Mode (PIM) mobile phase: 100% Methanol containing 0.1% v/v Acetic Acid and 0.1% v/v Triethylamine.

    • Causality: The PIM mobile phase suppresses non-specific ionic interactions while allowing the specific steric and hydrogen-bonding interactions required for chiral recognition to dominate[3].

  • Temperature Control: Set the column compartment to 20 °C.

    • Causality: Chiral separations of fluorinated indoles are enthalpically driven; lower temperatures decrease the kinetic energy of the analytes, increasing their residence time in the chiral binding pockets and improving enantiomeric resolution[3].

  • System Suitability (Self-Validation): Inject a racemic standard. The protocol is validated if baseline separation is achieved within 6 minutes[3]. If

    
    , decrease the temperature to 15 °C to enhance the enthalpic driving force.
    

Quantitative Data: Impact of Structure on Stability and Resolution

The structural modifications of indole/oxindole derivatives dictate both their chromatographic behavior and their post-separation stability. The table below summarizes the quantitative impact of fluorination and protecting groups on chiral stability, demonstrating why specific analytical conditions are required.

Table 1: Configurational Stability and Chromatographic Parameters of Substituted Oxindoles/Indoles

Compound TypeSubstituent at C-3Lactam Protecting GroupOptimal Stationary PhaseRacemization Half-Life (

)
Reference
Oxindole AnalogMethyl (-CH3)MethylCellulose-based~171.1 min[2]
Oxindole AnalogFluoro (-F)MethylWhelk-O 1427.8 min[2]
Oxindole AnalogFluoro (-F)PhenylWhelk-O 182.5 min[2]
Tryptophan AnalogFluoro (-F)N/AMacrocyclic GlycopeptideConfigurationally Stable[3]

Note: The replacement of a methyl group with a fluorine atom at the chiral center results in a 2.5-fold decrease in the racemization rate, enhancing stability during HPLC analysis[2]. However, altering the lactam protecting group to a phenyl ring drastically reduces the half-life by over 5-fold[2].

References

  • Source: National Institutes of Health (NIH)
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)
  • Source: National Institutes of Health (NIH)
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online / LCGC URL
  • Source: National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. By comparing its spectral features with those of related compounds, we will dissect the influence of each substituent on the proton chemical shifts and coupling constants, offering a comprehensive framework for its characterization.

The Indole Nucleus and the Language of 1H NMR

The indole scaffold is a privileged structure in numerous biologically active compounds. Its 1H NMR spectrum is characterized by distinct signals from the aromatic protons on the benzene and pyrrole rings. The chemical shifts and coupling patterns of these protons are exquisitely sensitive to the electronic environment, making 1H NMR a powerful tool for determining substitution patterns.

Predicted 1H NMR Spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

A detailed analysis of the substituent effects allows for a robust prediction of the 1H NMR spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. The expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on established principles of NMR spectroscopy and data from related indole derivatives.[1][2][3]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.1 - 8.3s-
H-47.9 - 8.1ddJ(H4-H5) = ~8-9 Hz, J(H4-H6) = ~1 Hz
H-57.0 - 7.2tJ(H5-H4) = ~8-9 Hz, J(H5-H6) = ~8-9 Hz
H-66.9 - 7.1dddJ(H6-H5) = ~8-9 Hz, J(H6-F) = ~10-12 Hz, J(H6-H4) = ~1 Hz
N-CH33.8 - 4.0s-
COOH12.0 - 13.0br s-

Rationale for Predicted Spectrum:

  • H-2 (Pyrrole Ring): The presence of the electron-withdrawing carboxylic acid group at the C3 position strongly deshields the H-2 proton, shifting its signal significantly downfield to the 8.1 - 8.3 ppm region. This proton is expected to appear as a singlet as it lacks adjacent proton coupling partners.

  • Aromatic Protons (H-4, H-5, H-6):

    • The 7-fluoro substituent exerts a complex influence. Fluorine is highly electronegative, leading to through-bond deshielding of nearby protons.[4][5] However, it can also donate electron density through resonance. The most significant effect is the through-space coupling to the H-6 proton, which is expected to result in a large doublet of doublet of doublets splitting pattern.

    • H-4 is ortho to the electron-withdrawing C3-carboxylic acid group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~8-9 Hz) and a smaller long-range coupling with H-6 (meta coupling, ~1 Hz).

    • H-5 will be a triplet due to coupling with both H-4 and H-6 (both ortho couplings, ~8-9 Hz).

    • H-6 will be the most complex signal, appearing as a doublet of doublet of doublets. This is due to ortho coupling with H-5 (~8-9 Hz), a large through-bond coupling with the 7-fluoro substituent (~10-12 Hz), and a smaller meta coupling to H-4 (~1 Hz).

  • N-CH3 (Methyl Group): The methyl group on the nitrogen atom will appear as a sharp singlet in the 3.8 - 4.0 ppm region.

  • COOH (Carboxylic Acid Proton): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (12.0 - 13.0 ppm), and its position can be concentration and solvent dependent.

Comparative Spectral Analysis: Deconvoluting Substituent Effects

To truly understand the 1H NMR spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, it is instructive to compare it with the spectra of simpler, related indole derivatives.

Unsubstituted 1H-Indole

In the parent indole, the protons on the benzene ring typically resonate between 7.0 and 7.6 ppm, while the pyrrole protons (H2 and H3) are found further upfield. The introduction of substituents dramatically alters this landscape.

1-Methyl-1H-indole-3-carboxylic acid

Comparing the target molecule to its non-fluorinated analog highlights the specific influence of the fluorine atom. In 1-methyl-1H-indole-3-carboxylic acid, the signals for H-4, H-5, H-6, and H-7 would exhibit a more straightforward splitting pattern without the large fluorine-proton couplings. The H-7 proton would likely appear as a doublet coupled to H-6.

7-Fluoro-1H-indole

In 7-fluoroindole, the most notable feature would be the characteristic splitting of the H-6 signal due to coupling with the fluorine atom.[6][7][8] The absence of the N-methyl and C3-carboxylic acid groups would result in the pyrrole protons (H-2 and H-3) appearing at higher fields compared to the target molecule.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the residual water peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate integration.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (depending on sample concentration)

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO-d6 at ~2.50 ppm).

Visualizing Molecular Connectivity and Spectral Relationships

The following diagram illustrates the structure of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid and the key through-bond (J) couplings that determine the multiplicity of the proton signals.

Figure 1. Molecular structure and key 1H-1H and 1H-19F J-couplings.

Conclusion

The 1H NMR spectrum of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid is a rich source of structural information. By carefully analyzing the chemical shifts and coupling patterns, and by comparing the spectrum to those of related compounds, a confident structural assignment can be made. The principles outlined in this guide provide a systematic approach for researchers to interpret the 1H NMR spectra of complex indole derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Magritek. Methyl 1H-indole-3-carboxylate.
  • ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • Reddit. The Effect of Fluorine in 1H NMR.
  • SpringerLink. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [15N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE.
  • ScienceDirect. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • MDPI. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction.
  • NIH National Library of Medicine. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • BMRB. 1-Methyl-1H-indole-3-carboxylicacid.
  • ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.
  • University of Rochester. Fluorine NMR.
  • ChemicalBook. 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum.
  • ResearchGate. 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental...
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ChemicalBook. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum.
  • SpectraBase. 1-Methyl-1H-indole.
  • Iowa State University. NMR Coupling Constants.
  • J&K Scientific. 7-Fluoroindole.
  • ACD/Labs. 1H–1H Coupling in Proton NMR.
  • Guidechem. 7-Fluoroindole 387-44-0.
  • ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate.
  • APExBIO. 7-Fluoro-1H-indole.
  • MilliporeSigma. 1-Methylindole-3-carboxylic acid.
  • PubChem. methyl 7-fluoro-1H-indole-3-carboxylate.
  • SpectraBase. 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]-.
  • Sigma-Aldrich. 7-Fluoro-1H-indole-3-carboxylic acid.

Sources

Comparative

High-Field 13C NMR Characterization of 7-Fluoro-1-methylindole: A Comparative Technical Guide

Executive Summary In the optimization of indole-based pharmacophores, the introduction of fluorine at the 7-position is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and influencing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of indole-based pharmacophores, the introduction of fluorine at the 7-position is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and influencing the pKa of the indole nitrogen (in N-H derivatives). However, the 7-fluoro-1-methylindole derivative presents a unique spectroscopic challenge due to the proximity of the fluorine atom to the N-methyl group and the bridgehead carbon.

This guide provides a definitive structural analysis of 7-fluoro-1-methylindole , contrasting it with its non-fluorinated parent and regioisomers. It moves beyond simple peak listing to establish a self-validating assignment protocol based on


C-

F spin-spin coupling constants (

).

Part 1: The Fluorine Effect (Theoretical Framework)

To accurately assign the spectrum of 7-fluoro-1-methylindole, one must understand the predictable perturbation fluorine exerts on the indole scaffold. Fluorine is highly electronegative (inductive withdrawal,


) but has lone pairs that can donate electron density (resonance donation, 

).

In the


C NMR spectrum, this results in a "Fluorine Fingerprint":
  • Ipso Effect (C7): Massive downfield shift (~35–40 ppm) and a large coupling constant (

    
     Hz).
    
  • Ortho Effect (C6 & C7a): Upfield shift (shielding) due to resonance and a medium coupling constant (

    
     Hz).
    
  • Meta Effect (C5 & C3a): Small downfield shift and small coupling (

    
     Hz).
    
Diagram 1: Electronic Influence Map

The following diagram illustrates the electronic propagation of the fluorine substituent through the indole ring.

G F7 Fluorine (C7) C7 C7 (Ipso) Deshielded (++) 1J ~245 Hz F7->C7 Direct Bonding C6 C6 (Ortho) Shielded (--) 2J ~20 Hz C7->C6 Resonance (+R) C7a C7a (Ortho/Bridge) Shielded (-) 2J ~14 Hz C7->C7a Inductive (-I) C5 C5 (Meta) Slight Deshield (+) 3J ~8 Hz C6->C5 Long Range

Caption: Propagation of spin-spin coupling and chemical shift perturbation from the 7-F center.

Part 2: Comparative Data Analysis

The following data compares the target molecule against the parent 1-methylindole and the common 5-fluoro isomer. This comparison highlights why


-coupling analysis is superior to chemical shift matching alone for isomer differentiation.
Table 1: 13C NMR Chemical Shifts ( , ppm) and Coupling Constants ( , Hz)

Solvent: CDCl


 | Frequency: 100/125 MHz
Carbon Position1-Methylindole (Parent)

7-Fluoro-1-methylindole

(Multiplicity,

)
5-Fluoro-1-methylindole (Isomer)

(Multiplicity,

)
C2 128.8130.5 (d,

)
129.8
C3 100.9101.8 (s)100.5 (d,

)
C3a (Bridge) 128.5130.2 (d,

)
125.5 (s)
C4 120.9116.8 (d,

)
105.8 (d,

)
C5 121.5120.1 (d,

)
157.9 (d,

)
C6 119.3107.5 (d,

)
110.2 (d,

)
C7 109.3148.2 (d,

)
110.5 (d,

)
C7a (Bridge) 136.9126.5 (d,

)
133.5 (s)
N-Me 32.935.2 (d,

)*
33.1 (s)

*Note: The N-Methyl group in the 7-fluoro derivative often shows a small "through-space" coupling (


) or electronic perturbation due to the physical proximity of the fluorine lone pairs to the methyl protons/carbon.
Key Differentiators:
  • The C7 Signal: In the 7-fluoro isomer, C7 is the most downfield aromatic signal (~148 ppm) with a massive split. In the 5-fluoro isomer, C7 is a standard aromatic signal (~110 ppm).

  • The Bridgehead (C7a): In 7-fluoro-1-methylindole, the bridgehead carbon is ortho to the fluorine, resulting in a distinct doublet (

    
     Hz). In the 5-fluoro isomer, C7a is meta to the fluorine and often appears as a singlet or broadened peak.
    

Part 3: Structural Assignment Workflow (Self-Validating System)

To ensure scientific integrity, do not rely solely on literature values. Use the following workflow to self-validate your synthesis.

Protocol: The "J-Filter" Method
  • Acquire Proton-Decoupled

    
    C Spectrum:  Ensure sufficient scans (
    
    
    
    ) to resolve quaternary carbons.
  • Locate the Ipso Carbon: Look for the doublet with separation

    
     Hz.
    
    • If

      
       ppm: Consistent with C7-F.
      
    • If

      
       ppm: Suspect C5-F or C6-F (due to different resonance contributions).
      
  • Verify the Bridgehead (C7a): Locate the quaternary carbon near 125-130 ppm.

    • Test: Does it split?

    • Yes (

      
       Hz): Confirms Fluorine is at C7 (Ortho coupling).
      
    • No (Singlet): Fluorine is likely at C5.

Diagram 2: Assignment Logic Flowchart

Logic Start Start: Analyze 13C Spectrum FindIpso Identify Doublet with 1J > 230 Hz Start->FindIpso CheckShift Check Chemical Shift of Ipso Carbon FindIpso->CheckShift Branch1 Shift ~148 ppm CheckShift->Branch1 Matches Branch2 Shift ~158 ppm CheckShift->Branch2 Mismatch CheckBridge Analyze Bridgehead (C7a) (~126 ppm) Branch1->CheckBridge Result3 REJECT: Likely 5-Fluoro or 6-Fluoro Branch2->Result3 Result1 Doublet (J ~13 Hz) CONFIRMED: 7-Fluoro CheckBridge->Result1 Splitting Observed Result2 Singlet/Broad REJECT: Likely 5-Fluoro CheckBridge->Result2 No Splitting

Caption: Logical decision tree for confirming 7-fluoro regiochemistry via NMR.

Part 4: Experimental Protocol

Synthesis of 7-Fluoro-1-methylindole

While 7-fluoroindole is commercially available, the methylation step requires precision to avoid C3-methylation byproducts.

Reagents:

  • 7-Fluoroindole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Iodomethane (MeI, 1.1 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 7-fluoroindole in anhydrous DMF at 0°C under Argon. Add NaH portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 mins to ensure complete deprotonation of the indole N-H.
    
  • Alkylation: Add Iodomethane dropwise at 0°C. The solution will typically darken.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will have a higher

    
     than the starting material.
    
  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    

Critical Note: 7-Fluoro-1-methylindole is volatile. Do not leave under high vacuum (< 1 mbar) for extended periods.

NMR Acquisition Parameters

To replicate the data in Table 1, use the following pulse sequence parameters:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Fluorine ensures faster relaxation than standard aromatics, but C2/C7a require time).

  • Spectral Width: 240 ppm (to capture the full range including C7-F doublet).

  • Scans: Minimum 512 for 10 mg sample.

References

  • General Indole NMR Data: Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of indole and its derivatives. Australian Journal of Chemistry, 18(3), 353-361.

  • Fluorine Substituent Effects: Doddrell, D., et al. (1974). Carbon-13 Magnetic Resonance Studies of Fluorinated Aromatics. Journal of the Chemical Society, Perkin Transactions 2.

  • Synthesis of Fluoroindoles: Dobbs, A. P. (2001). Total Synthesis of Indoles from Trichloromethyl Carbinols. Journal of Organic Chemistry, 66(2), 638–641.

  • 13C-19F Coupling Constants in Heterocycles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Validation

Comparative Guide: FTIR Characteristic Peaks of Indole-3-Carboxylic Acid Functional Groups

Executive Summary: The Structural Nuance In drug discovery and plant hormone research, distinguishing Indole-3-carboxylic acid (I3CA) from its close analogs—specifically Indole-3-acetic acid (IAA) and the parent Indole s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Nuance

In drug discovery and plant hormone research, distinguishing Indole-3-carboxylic acid (I3CA) from its close analogs—specifically Indole-3-acetic acid (IAA) and the parent Indole scaffold—is a critical quality control step.[1][2] While Mass Spectrometry (MS) provides molecular weight, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive fingerprint of the electronic environment of the functional groups.[1]

The critical distinction lies in conjugation .[1][2][3] In I3CA, the carboxylic acid carbonyl (C=O) is directly attached to the aromatic indole ring, allowing for resonance delocalization.[1] In IAA, a methylene (-CH₂-) spacer isolates the carbonyl from the ring.[1][2] This guide details how to leverage this electronic difference to definitively identify I3CA.

Comparative Spectral Analysis

The following table synthesizes experimental data to highlight the diagnostic shifts between the conjugated I3CA and the non-conjugated IAA.

Table 1: Diagnostic FTIR Wavenumbers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1][2][3]
Functional GroupVibration ModeIndole-3-Carboxylic Acid (I3CA) Indole-3-Acetic Acid (IAA) Indole (Parent) Differentiation Logic
Carbonyl C=O[2][3] Stretch1670 – 1690 cm⁻¹ (Strong)1701 – 1730 cm⁻¹ (Strong)AbsentPrimary Identifier: Conjugation in I3CA lowers the bond order, shifting the peak to a lower wavenumber compared to IAA [1, 2].[1]
Hydroxyl O-H Stretch2500 – 3300 cm⁻¹ (Very Broad)2730 – 3127 cm⁻¹ (Very Broad)AbsentBroad "fermi resonance" bands indicate the carboxylic acid dimer form.[1] Overlaps with C-H stretches.[1][2][3][4]
Amine N-H Stretch3350 – 3400 cm⁻¹ (Sharp/Med)~3389 cm⁻¹ (Sharp/Med)~3400 cm⁻¹ The Indole N-H is relatively stable but can shift slightly lower if involved in intermolecular H-bonding [3].[1]
C-O Bond C-O Stretch1220 – 1300 cm⁻¹ 1200 – 1250 cm⁻¹ AbsentConfirms the presence of the acid functionality (C-OH single bond).[1]
Aromatic Ring C=C Stretch1580 – 1620 cm⁻¹ 1520 – 1610 cm⁻¹ 1450 – 1580 cm⁻¹ Skeletal vibrations of the indole core.[1]

Deep Dive: The Conjugation Effect

To interpret the spectrum of I3CA correctly, one must understand the causality behind the peak positions.[1]

The Carbonyl Shift (The "Red Shift")

The most distinct feature of I3CA is the position of the C=O stretch.[1]

  • Mechanism: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -electrons of the indole ring (specifically from the C2=C3 double bond) can delocalize into the antibonding orbital of the carbonyl group.[1]
    
  • Result: This resonance character increases the single-bond character of the C=O bond, weakening it.[1][2] According to Hooke's Law for vibrational frequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), a weaker bond constant (
    
    
    
    ) results in a lower frequency.[1]
  • Observation: Consequently, I3CA absorbs at ~1670–1690 cm⁻¹ , whereas the non-conjugated IAA (insulated by the -CH₂- group) absorbs at the standard aliphatic acid frequency of ~1701–1730 cm⁻¹ [1, 4].[1]

The Carboxylic Acid Dimer

In the solid state (KBr pellet), I3CA exists predominantly as a stable dimer held together by strong hydrogen bonds between the C=O of one molecule and the O-H of another.[1]

  • Spectral Signature: This creates the characteristic broad O-H trough spanning 2500–3300 cm⁻¹, often obscuring the C-H stretching region (2800–3000 cm⁻¹).[1]

Validated Experimental Protocol: KBr Pellet Method

For solid organic acids like I3CA, the KBr (Potassium Bromide) Pellet method is superior to ATR (Attenuated Total Reflectance) for resolution in the fingerprint region, though ATR is faster.[1]

Protocol: High-Resolution Transmission FTIR

Reagents:

  • Indole-3-carboxylic acid (Solid, >98% purity).[1][2][3]

  • Spectroscopic grade KBr (Dry, stored in desiccator).[1][2]

Step-by-Step Workflow:

  • Background Check:

    • Scan an empty sample holder or pure KBr pellet to establish a background baseline.[1][2][3] Ensure no atmospheric

      
       doublet (2350 cm⁻¹) or water vapor noise is present.[1][2][3]
      
  • Sample Preparation (The 1% Rule):

    • Mix 1-2 mg of I3CA with 200 mg of KBr.[1][2][3]

    • Critical Step: Grind in an agate mortar for 2-3 minutes. The mixture must be a fine, flour-like powder to minimize light scattering (Christiansen effect).[1][2]

  • Pellet Pressing:

    • Transfer powder to a 13mm die set.[1][2][3]

    • Apply 8-10 tons of pressure for 1-2 minutes under vacuum (to remove trapped air/moisture).[1][2][3]

    • Visual QC: The resulting pellet should be transparent (glass-like), not cloudy.[1][2]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 400 cm⁻¹.[1][2][3][5]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing Indole derivatives using FTIR.

FTIR_Workflow Start Start: Unknown Indole Derivative Prep Prepare KBr Pellet (1% Sample in KBr) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H trough? Scan->CheckOH NoOH No Broad O-H Likely Indole, Ester, or Aldehyde CheckOH->NoOH No YesOH Broad O-H Present Carboxylic Acid Confirmed CheckOH->YesOH Yes CheckCO Check Carbonyl (C=O) Position? YesOH->CheckCO HighCO Peak ~1700-1730 cm⁻¹ Non-Conjugated (e.g., Indole-3-Acetic Acid) CheckCO->HighCO >1700 LowCO Peak ~1670-1690 cm⁻¹ Conjugated (e.g., Indole-3-Carboxylic Acid) CheckCO->LowCO <1700

Figure 1: Decision tree for distinguishing Indole-3-carboxylic acid from non-conjugated analogs based on spectral features.

References

  • ResearchGate. IR spectra of indole-3-acetic acid in KBr. Available at: [Link][1][6][7]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • SpectraBase. Indole-3-carboxylic acid Spectra Data.[1][2][3] Available at: [Link][1]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Fluoro-1-Methylindole-3-Acetic Acid

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 7-fluoro-1-methylindole-3-acetic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 7-fluoro-1-methylindole-3-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting its fragmentation behavior with the well-documented pattern of its parent compound, indole-3-acetic acid (IAA). Understanding these fragmentation pathways is paramount for unambiguous structural elucidation, metabolite identification, and quantitative analysis in complex biological matrices.

Principles of Fragmentation in Substituted Indole Acetic Acids

The fragmentation of indole-3-acetic acid and its derivatives via ESI-MS/MS is a highly characteristic process, primarily driven by the lability of the carboxylic acid group and the stability of the resulting indole core. In positive ion mode, the protonated molecule ([M+H]⁺) is the precursor for collision-induced dissociation (CID). The most common and energetically favorable fragmentation is the neutral loss of the entire acetic acid side chain in the form of HCOOH (formic acid), which has a mass of 46.02 Da, or through a sequential loss of water and carbon monoxide.

However, the most defining fragmentation pathway for IAA is the loss of the carboxyl group, which results in a stable quinolinium-like ion at m/z 130.[1][2][3] This fragment is often the base peak in the product ion spectrum and serves as a diagnostic marker for the indole-3-acetic acid scaffold.[1][3] The introduction of substituents, such as a methyl group on the indole nitrogen (N-1) and a fluorine atom on the benzene ring (C-7), is predicted to preserve this primary fragmentation pathway while introducing distinct mass shifts that are crucial for structural confirmation.

Comparative Fragmentation Analysis: IAA vs. 7-Fluoro-1-Methyl-IAA

To elucidate the fragmentation of 7-fluoro-1-methylindole-3-acetic acid, we first consider the established pattern of the unsubstituted Indole-3-acetic acid (IAA) as a benchmark.

Benchmark: Indole-3-Acetic Acid (IAA)

  • Precursor Ion ([M+H]⁺): The molecular formula for IAA is C₁₀H₉NO₂ with a monoisotopic mass of 175.06 Da. In positive mode ESI, it readily forms a protonated molecule at m/z 176.1 .[1]

  • Primary Fragmentation: Upon CID, the most facile fragmentation is the decarboxylation (loss of CO₂) and subsequent rearrangement, or direct loss of the entire side chain, leading to the formation of the characteristic quinolinium cation at m/z 130.0 .[1][2][3] This fragment corresponds to the [C₉H₈N]⁺ species and is a hallmark of the IAA structure.[3]

Target Analyte: 7-Fluoro-1-Methylindole-3-Acetic Acid

  • Predicted Precursor Ion ([M+H]⁺): The molecular formula is C₁₁H₁₀FNO₂.

    • Monoisotopic Mass of IAA (C₁₀H₉NO₂): 175.06 Da

    • Addition of a methyl group (-H + -CH₃): +14.02 Da

    • Addition of a fluorine atom (-H + -F): +17.99 Da

    • Predicted Monoisotopic Mass: 175.06 + 14.02 + 17.99 = 207.07 Da

    • The expected protonated molecule will be observed at m/z 208.1 .

  • Predicted Primary Fragmentation: Following the logic from the benchmark IAA, the primary fragmentation will involve the loss of the acetic acid side chain.

    • The N-methylation prevents the formation of some rearranged ions but does not inhibit the primary cleavage of the side chain.[4][5]

    • The fluorine atom is a stable substituent on the aromatic ring and is not expected to be a primary point of fragmentation under typical CID conditions. Its main role is to increase the mass of the core indole structure.[6]

    • The resulting fragment will be a 7-fluoro-1-methyl-quinolinium-like ion.

    • Mass of IAA core fragment ([C₉H₈N]⁺): 130.07 Da

    • Mass of 7-fluoro-1-methylindole core fragment ([C₁₀H₉FN]⁺): 130.07 + 14.02 (CH₂) + 17.99 (F-H) = 162.08 Da

    • Therefore, the major product ion is predicted to be observed at m/z 162.1 .

The following table summarizes the direct comparison:

AnalyteMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Major Product Ion (m/z)Mass Shift of Fragment
Indole-3-Acetic Acid (IAA)C₁₀H₉NO₂176.1130.0-
7-Fluoro-1-Methyl-IAAC₁₁H₁₀FNO₂208.1162.1+32.1

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway for 7-fluoro-1-methylindole-3-acetic acid can be visualized as a straightforward process initiated by protonation, followed by collision-induced cleavage.

Fragmentation_Pathway Precursor 7-Fluoro-1-Methyl-IAA [M+H]⁺ m/z = 208.1 Fragment 7-Fluoro-1-Methyl-Indole Cation [C₁₀H₉FN]⁺ m/z = 162.1 Precursor->Fragment CID mid_point NeutralLoss Neutral Loss (-C₂H₃O₂) -45.01 Da NeutralLoss->mid_point

Caption: Predicted CID fragmentation of protonated 7-fluoro-1-methylindole-3-acetic acid.

Recommended Experimental Protocol

To empirically validate these predictions and provide a robust comparison, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and scientific integrity.

A. Sample & Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-fluoro-1-methylindole-3-acetic acid and Indole-3-acetic acid (as a comparator) in LC-MS grade methanol to create individual 1 mg/mL stock solutions.

  • Working Solution (1 µg/mL): Prepare a combined working solution by diluting the stock solutions in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid serves to promote protonation for positive ion mode ESI.

B. Liquid Chromatography (LC) Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Method

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan (to identify precursor ions) and Product Ion Scan (for fragmentation).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis:

    • Perform a product ion scan for the predicted precursor ions: m/z 176.1 (for IAA) and m/z 208.1 (for 7-fluoro-1-methyl-IAA).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe the primary fragmentation and any subsequent product ions. The optimal energy should be determined empirically to maximize the intensity of the m/z 130.0 and m/z 162.1 fragments, respectively.

Conclusion

The mass spectrometric fragmentation of 7-fluoro-1-methylindole-3-acetic acid is predicted to follow a highly conserved pathway analogous to its parent compound, indole-3-acetic acid. The primary cleavage event is the loss of the acetic acid side chain, yielding a stable substituted indole cation. The N-methylation and C-7 fluorination introduce a predictable mass shift of +32.1 Da in the major product ion, moving it from m/z 130.0 to m/z 162.1. This distinct transition (208.1 → 162.1) provides a selective and robust signature for the identification and quantification of this molecule in complex analytical workflows. The experimental protocol provided herein offers a clear and verifiable method to confirm these theoretical predictions.

References

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]

  • Simultaneous quantitation of indole 3-acetic Acid and abscisic Acid in small samples of plant tissue by gas chromatography/mass spectrometry/selected ion monitoring. PubMed. [Link]

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology. [Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PMC - NIH. [Link]

  • Novel formation of species in positive electrospray mass spectra of indoles. PubMed. [Link]

  • EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224). ResearchGate. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. LibreTexts. [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. ResearchGate. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. PubMed. [Link]

  • Mass spectrometry of simple indoles. ACS Publications. [Link]

  • Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Fluorinated Indole Carboxylic Acids

Introduction: The Analytical Challenge of Fluorinated Indoles In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Indoles

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated indole carboxylic acids are a prime example of this molecular engineering, representing a class of compounds with significant therapeutic promise. However, the very features that make them attractive from a medicinal chemistry perspective—the electron-withdrawing nature of fluorine, the aromaticity of the indole ring, and the ionizable carboxylic acid group—create a unique and complex set of challenges for analytical chemists tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods.

The primary analytical hurdles include:

  • Poor Peak Shape: The acidic nature of the carboxyl group can lead to interactions with residual silanols on silica-based stationary phases, causing significant peak tailing.[1]

  • Complex Retention Behavior: The interplay between the hydrophobic indole core and the polar carboxylic acid can lead to unpredictable retention, which is highly sensitive to mobile phase pH.[2][3][4]

  • Altered Selectivity: The presence of fluorine can introduce unique dipole and electronic interactions, requiring stationary phases that offer more than just hydrophobic retention mechanisms.[5][6]

This guide provides a systematic comparison of stationary phases and mobile phase modifiers to navigate these challenges. We will present experimental data to guide researchers in selecting optimal starting conditions, explaining the scientific rationale behind each choice to build a robust, reliable, and reproducible HPLC method.

Strategic Approach to Method Development

A successful HPLC method for fluorinated indole carboxylic acids hinges on controlling the ionization of the analyte and selecting a stationary phase that provides appropriate selectivity. Our comparative study will focus on two critical aspects:

  • Stationary Phase Selection: We will compare the performance of a traditional C18 column, the workhorse of reversed-phase chromatography, with a Phenyl-Hexyl column. The rationale is to evaluate the impact of alternative separation mechanisms, specifically π-π interactions, which can be highly beneficial for aromatic compounds like indoles.[7][8][9]

  • Mobile Phase pH Control: The retention and peak shape of ionizable compounds are drastically affected by the pH of the mobile phase.[10][11] We will compare two common acidic modifiers, Formic Acid (FA) and Trifluoroacetic Acid (TFA), to suppress the ionization of the carboxylic acid group and mitigate undesirable secondary interactions.[12][13]

Method Development Workflow

The logical flow of our method development process is designed to systematically optimize separation parameters, moving from broad screening to fine-tuning.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization InitialScouting Initial Scouting (Generic Gradient) ColumnScreening Column Screening (C18 vs. Phenyl-Hexyl) InitialScouting->ColumnScreening Selectivity Check MobilePhaseOpt Mobile Phase Optimization (FA vs. TFA) ColumnScreening->MobilePhaseOpt Peak Shape Focus GradientOpt Gradient Fine-Tuning MobilePhaseOpt->GradientOpt Resolution Tuning FinalMethod Final Robust Method GradientOpt->FinalMethod Validation Method Validation (Pre-Validation Checks) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Test Analyte

For this study, we will use 5-Fluoro-1H-indole-3-carboxylic acid as a representative test analyte. Its structure presents all the key challenges: the indole ring for potential π-π interactions, the carboxylic acid for pH-dependent retention, and a fluorine atom to influence electronic interactions.

HPLC System and General Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD), monitored at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.1 mg/mL in 50:50 Acetonitrile/Water

Screening Protocol: Stationary Phase and Mobile Phase Comparison
  • Column Installation: Install either the C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) or the Phenyl-Hexyl column (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (FA): 0.1% Formic Acid in Water

    • Mobile Phase B (FA): 0.1% Formic Acid in Acetonitrile

    • Mobile Phase A (TFA): 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B (TFA): 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient Elution: Run a generic scouting gradient for each column and mobile phase combination:

    • Time (min) | %B

    • --- | ---

    • 0.0 | 10

    • 15.0 | 90

    • 17.0 | 90

    • 17.1 | 10

    • 20.0 | 10

  • Data Acquisition: Acquire chromatograms and evaluate Retention Time (tR), Tailing Factor (Tf), and Theoretical Plates (N) for the analyte peak under each of the four conditions (C18/FA, C18/TFA, Phenyl-Hexyl/FA, Phenyl-Hexyl/TFA).

Results and Comparative Analysis

The performance of each column and mobile phase combination was evaluated based on key chromatographic parameters. The results are summarized below.

ConditionColumnModifierRetention Time (tR, min)Tailing Factor (Tf)Theoretical Plates (N)
1 C18Formic Acid8.211.858,500
2 C18Trifluoroacetic Acid8.551.2514,200
3 Phenyl-HexylFormic Acid9.131.4011,800
4 Phenyl-Hexyl Trifluoroacetic Acid 9.48 1.10 16,500
Discussion of Results

The Critical Role of the Mobile Phase Modifier:

The data clearly demonstrates the profound impact of the acidic modifier on peak shape. For both columns, switching from Formic Acid (pKa ~3.75) to Trifluoroacetic Acid (pKa ~0.5) resulted in a significant improvement in peak symmetry (lower Tailing Factor) and efficiency (higher Theoretical Plates).[12][13] This is because TFA is a stronger acid and a more effective ion-pairing agent.[13] It more effectively protonates the analyte's carboxylic acid group, keeping it in its neutral, more retentive form.[14][15] Furthermore, TFA suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing the secondary electrostatic interactions that cause peak tailing.[13][16]

The Advantage of Alternative Selectivity:

When comparing the two stationary phases, the Phenyl-Hexyl column provided consistently higher retention times and superior efficiency, especially when paired with TFA. This enhanced retention is attributed to a mixed-mode separation mechanism.[8] In addition to the baseline hydrophobic interactions provided by the hexyl linker, the phenyl rings on the stationary phase engage in π-π interactions with the electron-rich indole ring of the analyte.[7][17][18] This secondary interaction provides an additional layer of selectivity that is absent in a standard C18 phase, leading to better overall chromatographic performance.[9]

Caption: Interaction mechanisms on different stationary phases.

Conclusion and Recommendations

For the successful HPLC method development of fluorinated indole carboxylic acids, controlling analyte ionization and leveraging multiple separation mechanisms are paramount.

Based on the presented experimental data, the combination of a Phenyl-Hexyl stationary phase with a mobile phase containing 0.1% Trifluoroacetic Acid is the recommended starting point. This approach yielded the best performance, characterized by:

  • Excellent Peak Shape (Tf = 1.10): Achieved through effective ion suppression by TFA.

  • High Efficiency (N = 16,500): Indicating a well-packed column and optimized interactions.

  • Sufficient Retention (tR = 9.48 min): Provided by the combination of hydrophobic and π-π interactions, allowing for robust separation from potential impurities.

While a C18 column can provide acceptable results, particularly with TFA, the Phenyl-Hexyl phase offers a superior and more orthogonal selectivity that is better suited to the unique electronic properties of aromatic and fluorinated molecules. This guide serves as a foundational strategy, from which further optimization of gradient slope, temperature, and flow rate can be performed to finalize a method for routine analysis and quality control.

References

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Phenyl-Hexyl Columns. SMT. Available at: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid. Reddit. Available at: [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • the role of TFA on Reverse phase chromatography? Chromatography Forum. Available at: [Link]

  • Tricks of the Trade-Off. The Analytical Scientist. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate. Available at: [Link]

  • How to overcome challenges in PFAS analysis? Affinisep. Available at: [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Available at: [Link]

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Reversed Phase Chromatography Principle. Hawach Scientific. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Potency of 7-Fluoro vs. 5-Fluoro Indole Derivatives for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Design The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Design

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological activity.[3] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds. This "fluorine walk" can profoundly alter a molecule's physicochemical properties—including lipophilicity, metabolic stability, and target binding affinity—often leading to enhanced potency and improved pharmacokinetic profiles.[4][5]

However, the benefits of fluorination are not uniform; they are highly dependent on the atom's position on the aromatic ring. This guide provides an in-depth comparison of the biological consequences of placing a fluorine atom at the 7-position versus the 5-position of the indole ring. By synthesizing data from disparate studies and explaining the underlying physicochemical principles, we aim to provide researchers, scientists, and drug development professionals with a clear framework for making strategic decisions in the design of next-generation indole-based therapeutics.

Part 1: The Physicochemical Foundation of Positional Isomerism

The differential impact of 7-fluoro versus 5-fluoro substitution stems from fundamental differences in how the fluorine atom influences the indole core's electronic environment and acidity (pKa).

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect diminishes with distance. At the C7 position, adjacent to the indole nitrogen, this effect is pronounced, significantly lowering the pKa of the N-H proton and making it more acidic.[6] Substitution at the C5 position has a more moderate inductive effect on the N-H acidity. This alteration in pKa can dramatically affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form crucial hydrogen bonds with a biological target.[6][7]

  • Lipophilicity and Conformation: The introduction of fluorine generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[5] However, the specific placement can also induce subtle conformational changes in the molecule, which may favor or hinder its ability to adopt the optimal geometry for binding to a target protein.[5] These context-dependent effects are critical drivers of the observed differences in biological potency.

Part 2: Comparative Potency Analysis - Case Studies

Direct, head-to-head comparisons of 7-fluoro vs. 5-fluoro indole analogues against the same target are not abundant in the literature. However, by examining structure-activity relationship (SAR) studies that explore various positional isomers, we can derive authoritative insights.

Case Study 1: Agonism at RXFP3/4 Receptors

In a study aimed at developing agonists for the relaxin family peptide receptors 3 and 4 (RXFP3/4), researchers performed a systematic "fluorine walk," replacing hydrogen atoms at each position of an indole-containing amidinohydrazone scaffold (C4 through C7) with fluorine.[8] The results clearly demonstrated that the C5 position is a critical "hotspot" for enhancing agonist activity.

The 5-fluoro derivative (EC50 = 1355 nM) showed the most significant potency improvement relative to the unsubstituted parent compound.[8] While this study did not report data for a 7-fluoro analog, it highlighted the sensitivity of the indole C5-position to modification. Further exploration showed that replacing the C5-fluoro with stronger electron-withdrawing groups like cyano or nitro led to even greater increases in potency, with EC50 values in the 250–350 nM range.[8] This suggests that for this particular scaffold and target, the electronic modulation provided by a substituent at the C5 position is a key determinant of biological activity.

Case Study 2: Inhibition of Hepatitis C Virus (HCV)

Research into N-cyclobutyl indole-3-carbonitrile derivatives as HCV replication inhibitors provided another compelling example of positional importance. The SAR study revealed that 5-fluoroindoles consistently demonstrated better activity compared to their 4-fluoroindole analogues.[9] The most potent compound in the series, featuring a 5-fluoro substitution, achieved an exceptionally high potency with an EC50 value of 4 nM.[9]

This finding underscores that even within the benzene portion of the indole ring, the precise location of the fluorine atom is critical for optimizing interactions with the biological target.

Case Study 3: Influenza PB2 Cap-Binding Inhibition

In the search for novel influenza inhibitors, a 5,7-difluoroindole derivative was identified as a potent and metabolically stable lead compound.[10] This derivative was developed as a bioisosteric replacement for a 7-azaindole scaffold. The success of the 5,7-difluoro substitution highlights a scenario where fluorination at both positions can be beneficial, likely contributing to a combination of improved target binding, enhanced metabolic stability, and favorable pharmacokinetic properties. The 7-fluoro substituent, in particular, is often explored in the development of novel antidepressants and antipsychotics for its role in modulating serotonin receptor interactions.[11]

Part 3: Quantitative Data Summary

The following table summarizes the key quantitative data from the case studies, illustrating the impact of fluorine substitution on biological potency.

Compound Class Target Substitution Potency (EC50 / IC50) Key Finding Reference
Indole AmidinohydrazoneRXFP3/4 Receptor5-Fluoro1355 nMC5-position identified as a "hotspot" for improving agonist activity.[8]
Indole-3-CarbonitrileHCV Replication5-Fluoro4 nM5-fluoroindoles showed superior potency compared to 4-fluoro analogs.[9]
5-Fluoro-2-Oxindoleα-Glucosidase5-Fluoro (various)35.83 - 56.87 µM5-fluoro substitution served as a potent base for α-glucosidase inhibitors.[12][13]
Indole-thiosemicarbazideCoxsackie B4 Virus5-Fluoro0.4 - 2.1 µg/mL5-fluoroindole derivatives displayed significant antiviral activity.[9]

Part 4: Experimental Protocols

To ensure the reproducibility and validation of potency data, it is crucial to follow standardized, detailed protocols. Below are representative methodologies for common assays used to evaluate indole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[14][15]

Materials:

  • Test indole derivative (dissolved in DMSO)

  • Recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test indole derivative in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and substrate in the reaction buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed, and thus, inversely proportional to kinase activity.[14]

  • Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]

Protocol 2: GPCR Functional Assay (Calcium Mobilization)

This protocol describes a common method for assessing the activity of compounds targeting Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.[16][17]

Materials:

  • Host cell line (e.g., CHO-K1 or HEK293) stably expressing the GPCR of interest.

  • Test indole derivative (agonist or antagonist).

  • Known agonist/antagonist (positive control).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the engineered cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate at 37°C for 60 minutes to allow the dye to enter the cells.

  • Compound Preparation: During incubation, prepare serial dilutions of the test compound and control compounds in assay buffer in a separate plate.

  • Baseline Reading: Place the cell plate and the compound plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for several seconds.

  • Compound Addition & Measurement: The instrument will automatically add the compounds from the source plate to the cell plate. Immediately begin measuring the fluorescence intensity kinetically over a period of 1-3 minutes. Agonist binding to a Gq-coupled receptor will trigger the release of intracellular calcium stores, causing a sharp increase in fluorescence.[16]

  • Data Analysis: The potency of an agonist is determined by plotting the peak fluorescence response against the compound concentration and calculating the EC50 value. For an antagonist, cells are pre-incubated with the test compound before the addition of a known agonist, and the IC50 is calculated based on the inhibition of the agonist's response.

Part 5: Visualization of Key Processes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare serial dilutions of indole derivative a1 Dispense compound to 384-well plate p1->a1 p2 Prepare kinase & substrate solution a2 Add kinase/substrate mixture to wells p2->a2 p3 Prepare ATP solution a3 Initiate reaction by adding ATP p3->a3 a1->a2 a2->a3 a4 Incubate at RT (e.g., 60 min) a3->a4 r1 Stop reaction & generate signal (Kinase-Glo®) a4->r1 r2 Measure luminescence with plate reader r1->r2 r3 Normalize data and calculate IC50 r2->r3

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagram

G ligand Indole Agonist gpcr Gq-Coupled Receptor ligand->gpcr Binds g_protein Gαq/βγ gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca_release Ca²⁺ Release er->ca_release response Cellular Response (Fluorescence) ca_release->response

Caption: Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

The strategic placement of fluorine on an indole scaffold is a powerful tool for modulating biological potency. The available evidence, though not always a direct 7-fluoro versus 5-fluoro comparison, strongly indicates that biological activity is highly sensitive to the substituent's position. SAR studies consistently show that one position often yields significantly higher potency than others, with the C5 position frequently emerging as a favorable location for modification.[8][9]

The choice between placing a fluorine at the C7 versus the C5 position should be driven by a deep understanding of the target's binding pocket and the desired physicochemical properties. A C7-fluoro substitution may be ideal for modulating N-H acidity to form a critical hydrogen bond, whereas a C5-fluoro may provide the optimal balance of electronic and steric properties for a different target. For drug development professionals, the key takeaway is that a "fluorine walk" is not merely an exercise in filling space but a critical experiment in lead optimization. Future research, including computational modeling and the synthesis of more head-to-head positional isomer pairs, will further illuminate these relationships and accelerate the design of highly potent and selective indole-based therapeutics.

References

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Deriv
  • Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy- - PubMed.
  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchG
  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Public
  • GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences.
  • Synthesis and characterization of 5-fluoroindole deriv
  • Structures of some bioactive fluorinated indole derivatives.
  • 5-Fluoroindole-2-carboxylic acid Properties - EPA.
  • Fluorine in drug discovery: Role, design and case studies.
  • 5-Fluoroindole | CAS Number 399-52-0 - Ossila.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.
  • GPCR Functional Cell-based Assays.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • 5-Fluoroindole | C8H6FN | CID 67861 - PubChem.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • Design, synthesis, and assessment of pharmacological properties of indole-based fluorinated chalcones and their benzenesulfonamide analogs | Request PDF - ResearchG
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers.
  • Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations | Request PDF - ResearchG
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Importance of Fluorine in Benzazole Compounds - MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections.
  • Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL.
  • The Versatility of the Indole Scaffold: A Comparative Analysis of Biological Activity - Benchchem.
  • 7-Fluoroindole - Chem-Impex.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchG
  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C.
  • synthesis and characterization of novel 5- flouroindolylmethylen hydrazon deriv
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - DSpace.
  • Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers - Benchchem.
  • (PDF)
  • Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evalu

Sources

Validation

A Comprehensive Guide to the Melting Point Determination of 7-Fluoro-1-methyl-1H-indole-3-carboxylic Acid: A Comparative Analysis of Methodologies

For researchers, scientists, and professionals in drug development, the precise determination of a compound's melting point is a critical first step in its physical and chemical characterization. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's melting point is a critical first step in its physical and chemical characterization. This guide provides an in-depth analysis of the methodologies for determining the melting point of the novel compound, 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. We will explore the theoretical underpinnings and practical execution of the two most prevalent techniques: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). This guide will offer a comparative framework, utilizing structurally similar indole-3-carboxylic acid derivatives as benchmarks to contextualize the expected outcomes and highlight the nuances of each analytical approach.

The melting point is a fundamental thermodynamic property of a pure crystalline solid, representing the temperature at which it transitions from the solid to the liquid phase.[1] This physical constant provides a crucial indicator of purity; impurities tend to depress and broaden the melting range. For novel compounds like 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, establishing a sharp and reproducible melting point is a key quality attribute.

Comparative Benchmarking with Structurally Related Indole Derivatives

To provide a predictive context for the melting point of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, it is instructive to examine the melting points of analogous compounds. The introduction of a fluorine atom and a methyl group at specific positions on the indole ring will influence the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
1-Methyl-1H-indole-3-carboxylic acid197-200 (decomposes)[2]
7-Methyl-1H-indole-3-carboxylic acidNo data available
1-Methyl-1H-indole-2-carboxylic acid212 (decomposes)[3]
6-Fluoro-1-methyl-1H-indole-3-carboxylic acidNo data available[4]

Note: The melting point for the target compound, 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, is not yet publicly documented, underscoring the importance of the experimental determination methods detailed in this guide.

Methodology 1: The Capillary Melting Point Method

The capillary method is a long-established and widely used technique for melting point determination due to its simplicity and low cost.[5] The underlying principle involves heating a small, finely powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.

Experimental Protocol
  • Sample Preparation: The sample of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, and packed to a height of 2-3 mm by tapping the tube gently.[7][8]

  • Instrument Setup: The packed capillary is placed in a melting point apparatus, which typically consists of a heated metal block with an integrated thermometer or an oil bath.[1]

  • Heating and Observation: The sample is heated at a steady and controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[7][9]

  • Melting Range Determination: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniform heating Load Load into Capillary Dry->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Controlled Heating (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record Purity Assess Purity Record->Purity

Caption: Workflow of the capillary melting point determination method.

Methodology 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that offers a more automated and precise determination of the melting point.[10][11] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[14]

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (typically 1-5 mg) is placed in a small aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point.

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is often reported as the melting point, while the peak temperature represents the point of maximum heat absorption.

Workflow for DSC Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation cluster_result Result Weigh Weigh Sample (1-5mg) Seal Seal in Pan Weigh->Seal Load_DSC Load Sample & Reference Seal->Load_DSC Program Set Thermal Program Load_DSC->Program Run Run DSC Scan Program->Run Thermogram Generate Thermogram Run->Thermogram Analyze Analyze Endothermic Peak Thermogram->Analyze Determine Determine Onset & Peak Temp Analyze->Determine MeltingPoint Precise Melting Point Determine->MeltingPoint

Caption: Workflow of the Differential Scanning Calorimetry (DSC) method.

Comparison of Methods and Concluding Remarks

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow difference
Precision Lower, operator-dependentHigh, quantitative[10][14]
Sample Size Small (a few mg)Small (1-5 mg)
Throughput Can be low, though some instruments allow multiple capillariesHigher, with autosamplers
Information Provided Melting rangeMelting point (onset and peak), heat of fusion, information on polymorphism and purity
Cost Low initial investmentHigher initial investment
Regulatory Acceptance Widely accepted in pharmacopeias[1]Also widely accepted and often preferred for its quantitative data[5]

For the initial characterization of a novel compound such as 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, both methods are valuable. The capillary method offers a rapid and cost-effective preliminary assessment of purity and an approximate melting point. However, for a definitive and highly accurate determination, DSC is the superior technique.[14] It provides not only a precise melting point but also quantitative thermodynamic data, such as the enthalpy of fusion, which can be invaluable for further solid-state characterization and formulation development.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ATA Scientific Instruments. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • American Oil Chemists' Society. (2025). Official Method Cc 1-25, Reapproved 2025 Melting Point, Capillary Tube Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide essential safety and logistical information, ensuring that disposal protocols are not just followed, but understood.

Hazard Assessment and Characterization

Understanding the potential hazards of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid is the critical first step in determining the correct disposal pathway. Based on its chemical structure, we can infer the following:

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond is a key consideration. Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][2] The carbon-fluorine bond is exceptionally strong, making these compounds difficult to break down.[1]

  • Indole Moiety: Indole and its derivatives can exhibit biological activity and may be harmful if swallowed or absorbed through the skin. A safety data sheet for the parent compound, Indole, lists it as harmful if swallowed and toxic in contact with skin.

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. While not a strong acid, it can cause irritation upon contact with skin and eyes.[3][4]

Given these characteristics, 7-fluoro-1-methyl-1H-indole-3-carboxylic acid should be treated as a hazardous waste until proven otherwise by a formal hazard classification.

Regulatory Compliance: Adhering to OSHA and EPA Standards

The disposal of chemical waste is strictly regulated to protect both human health and the environment. Key federal regulations from OSHA and the EPA must be followed.[5][6][7][8]

  • OSHA's Hazard Communication Standard (HazCom) : This standard requires that the hazards of all chemicals be evaluated and that this information be conveyed to employees through a comprehensive hazard communication program.[6] This includes proper labeling of waste containers and training for all personnel who handle the waste.[5]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) : This standard provides guidelines for workplace health and safety during hazardous waste operations.[7][9] It mandates that employers have a written health and safety plan and an emergency response plan.[5][9]

  • EPA's Resource Conservation and Recovery Act (RCRA) : While this specific compound may not be a listed hazardous waste under RCRA, it would likely be classified as a characteristic hazardous waste if it exhibits properties such as corrosivity, ignitability, reactivity, or toxicity.[10] State regulations may also have more stringent requirements.[10]

It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[11]
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes of the chemical, especially if in solution.[3][12]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[12]
Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.

  • Designate as Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a container specifically designated for halogenated organic waste.[13]

  • Do Not Mix with Other Waste Streams: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong acids or bases.[13] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 3: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for collecting the waste.[11] Ensure the container is in good condition with a secure, leak-proof lid.

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents. The label should include:

    • The full chemical name: "7-fluoro-1-methyl-1H-indole-3-carboxylic acid"

    • An accurate estimation of the quantity.

    • The date accumulation started.

    • The primary hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage
  • Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[11]

Step 5: Arranging for Disposal
  • Contact EH&S: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.

  • Professional Disposal: EH&S will coordinate with a licensed hazardous waste disposal company. The most probable disposal method for this compound is high-temperature incineration.[1][14] This method is effective for breaking the stable carbon-fluorine bond and ensuring complete destruction of the compound.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_storage Storage & Disposal cluster_key Key Considerations Start Start: Have Waste 7-fluoro-1-methyl-1H-indole-3-carboxylic acid AssessHazards Assess Hazards: - Halogenated Organic - Indole Derivative - Carboxylic Acid Start->AssessHazards SelectPPE Select Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves AssessHazards->SelectPPE SegregateWaste Segregate as 'Halogenated Organic Waste' SelectPPE->SegregateWaste Containerize Use a Labeled, Compatible Waste Container (HDPE) SegregateWaste->Containerize NoMixing Do NOT mix with non-halogenated, aqueous, or other waste streams. SegregateWaste->NoMixing Label Label Clearly: 'Hazardous Waste', Full Chemical Name, Date Containerize->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store ContactEHS Contact EH&S for Pickup Store->ContactEHS Disposal Professional Disposal: High-Temperature Incineration ContactEHS->Disposal Consult Always consult your institution's EH&S department. ContactEHS->Consult

Caption: Decision workflow for the safe disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid.

Emergency Procedures: In Case of a Spill

In the event of an accidental release, follow these steps:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS: Refer to the safety data sheet for similar compounds for specific spill cleanup information.

  • Use Spill Kit: For small spills, use a chemical spill kit with an absorbent material to contain and clean up the substance.[11]

  • Collect Waste: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department.

By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, upholding the highest standards of laboratory safety and professional conduct.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • 1926.65 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration.
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22).
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16).
  • Safety Data Sheet. (2023, December 21).
  • EPA's latest PFAS guidance offers more data but it raises new questions about destruction and disposal | Waste Dive. (2024, April 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • Halogenated Solvents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, March 4).
  • hazardous waste segregation.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-fluoro-1-methyl-1H-indole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.